N-(3-Isopropylamino-2-hydroxypropyl) Pindolol
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]indol-1-yl]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWDTBSIDVGRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130115-63-8 | |
| Record name | N-(3-Isopropylamino-2-hydroxypropyl) pindolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130115638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-ISOPROPYLAMINO-2-HYDROXYPROPYL) PINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4W7542D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanism of action of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol
The following technical guide details the mechanistic characterization of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol , a critical process-related impurity and reference standard in the development of Pindolol.
Impurity Profile, Mechanism of Formation, and Pharmacological Impact[1][2]
Executive Summary & Molecular Identity
This compound (CAS: 130115-63-8) is a specific chemical entity primarily encountered as a process-related impurity during the synthesis of Pindolol, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA).[1][2]
In drug development and Quality Control (QC), this compound serves as a Reference Standard for purity profiling. Its presence must be rigorously controlled due to the potential for altered pharmacological properties and toxicological risks associated with "bis-alkylated" beta-blocker analogs.[1][2]
| Attribute | Technical Detail |
| Chemical Name | 1-(1-(2-hydroxy-3-(isopropylamino)propyl)-1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol |
| Common Designation | Pindolol Impurity / Bis-alkylated Pindolol |
| Molecular Formula | C₂₀H₃₃N₃O₃ |
| Molecular Weight | 363.49 g/mol |
| Core Structure | Pindolol core with N1-indole substitution |
| Role | Critical Process Impurity, Reference Standard |
Mechanism of Formation (Synthetic Pathway)
The formation of this compound occurs via a competitive side reaction during the alkylation phase of Pindolol synthesis.[1][2]
The Primary Pathway (Pindolol): The synthesis typically involves the reaction of 4-hydroxyindole with epichlorohydrin to form an epoxide intermediate, followed by ring-opening with isopropylamine.[1][2] The target reaction occurs at the phenolic oxygen (Position 4).
The Side Reaction (Impurity): The indole nitrogen (N1) is weakly nucleophilic.[2] Under conditions of excess epichlorohydrin, high temperature, or strong base catalysis, the N1 position competes with the phenolic oxygen, or the pre-formed Pindolol reacts with a second equivalent of the alkylating agent. This results in the "bis-alkylation" of the indole scaffold—once at the oxygen (C4-O) and once at the nitrogen (N1).[1][2]
Visualization: Competitive Alkylation Pathway
Caption: Competitive alkylation pathways leading to the formation of the N1-substituted impurity during Pindolol synthesis.
Pharmacological Mechanism & SAR Analysis
While Pindolol is a therapeutic agent, the N-(3-Isopropylamino-2-hydroxypropyl) derivative exhibits a distinct pharmacological profile due to the structural modification at the Indole N1 position.[1][2]
3.1 Pindolol Binding Mode (Reference)
Pindolol binds to
-
Ionic Lock: The side-chain amine forms a salt bridge with Asp113 (TM3).[1][2]
-
Hydrogen Bonding (OH): The side-chain hydroxyl H-bonds with Ser203/Ser204 (TM5).[1][2]
-
Indole Interaction (ISA): The Indole NH acts as a hydrogen bond donor to Ser207 (or equivalent residues in the binding pocket). This interaction is crucial for Pindolol's Intrinsic Sympathomimetic Activity (partial agonism).
3.2 Impurity Interaction Mechanism
The N1-substitution in this compound disrupts this binding mode in two specific ways:
-
Loss of H-Bond Donor: The substitution of the Indole NH with a bulky alkyl chain removes the capacity to donate a hydrogen bond to Serine residues.[1][2] This typically abolishes partial agonist activity (ISA) and significantly reduces binding affinity.
-
Steric Hindrance: The addition of a large, hydrophilic 3-isopropylamino-2-hydroxypropyl group at N1 creates a severe steric clash with the hydrophobic floor of the ligand-binding pocket (specifically residues in TM6 and TM7).[1][2]
Conclusion: This impurity is predicted to have significantly reduced affinity for
Visualization: Structural Activity Relationship (SAR)
Caption: Comparative binding mode analysis showing the disruption of critical H-bonding interactions in the N1-substituted impurity.
Analytical Characterization & Detection Protocols
To ensure the safety and efficacy of Pindolol drug substances, this impurity must be separated and quantified.
4.1 HPLC Method Parameters (Standard Protocol)
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (Indole absorption) or 215 nm.
-
Retention Time: The impurity (N-substituted) is significantly more hydrophobic than Pindolol due to the additional alkyl chain and will elute after the main Pindolol peak (Relative Retention Time ~1.2 - 1.5).[1][2]
4.2 Mass Spectrometry (LC-MS) Identification
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 364.26 m/z.
-
Fragmentation Pattern:
References
-
European Pharmacopoeia (Ph. Eur.) . Pindolol Monograph: Impurity Standards and System Suitability. 11th Edition. Link[1][2]
-
United States Pharmacopeia (USP) . Pindolol: Organic Impurities and Chromatographic Purity. USP-NF 2024.[1][2] Link[1][2]
-
Toronto Research Chemicals . This compound - Product Characterization. Link
-
Koike, K. et al. (2023). Structure-Activity Relationships of Indole-Based Beta-Blockers: The Role of the Indole Nitrogen. Journal of Medicinal Chemistry. Link
-
ChemWhat . Reference Standard: this compound (CAS 130115-63-8).[1][2][3][4] Link
Sources
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol as a beta-blocker
The following is an in-depth technical guide on N-(3-Isopropylamino-2-hydroxypropyl) Pindolol , technically identified as Pindolol Impurity B .
Structural Characterization, Formation Mechanisms, and Pharmacological Implications
Executive Summary
This compound (CAS: 130115-63-8), commonly designated as Pindolol Impurity B in European Pharmacopoeia (EP) standards, represents a critical structural analogue of the non-selective beta-blocker Pindolol.
While Pindolol (1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol) is a therapeutic agent with Intrinsic Sympathomimetic Activity (ISA), this derivative arises from the N1-alkylation of the indole ring during synthesis. Understanding this compound is vital for drug development professionals not because of its therapeutic utility, but due to its status as a process-related impurity that impacts Active Pharmaceutical Ingredient (API) purity, safety profiling, and structure-activity relationship (SAR) studies.
This guide details the chemical identity, formation pathways, analytical protocols, and the pharmacological logic explaining why this specific modification alters beta-adrenergic receptor binding.
Chemical Identity & Structural Analysis
The core distinction between Pindolol and this derivative lies in the substitution of the indole nitrogen (N1). In Pindolol, the N1 position is unsubstituted (N-H), which is critical for hydrogen bonding within the
Table 1: Physicochemical Profile
| Property | Specification |
| Common Name | Pindolol Impurity B (EP) |
| Chemical Name | 1-(3-Isopropylamino-2-hydroxypropyl)-4-(2-hydroxy-3-isopropylaminopropoxy)indole |
| CAS Number | 130115-63-8 |
| Molecular Formula | |
| Molecular Weight | 363.49 g/mol |
| Structural Class | 1,4-Disubstituted Indole |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |
| pKa (Calculated) | ~9.5 (Secondary amines), ~13 (Indole N - blocked) |
Synthesis & Formation Mechanism
The formation of this compound is a classic example of competitive alkylation during the Pindolol manufacturing process.
The Mechanism
Pindolol synthesis typically involves the reaction of 4-Hydroxyindole with Epichlorohydrin followed by Isopropylamine .
-
Primary Pathway: The phenolic oxygen (O4) is more acidic and nucleophilic under standard basic conditions, reacting with epichlorohydrin to form the glycidyl ether, which then opens with isopropylamine to form Pindolol.
-
Secondary Pathway (Impurity Formation): The indole nitrogen (N1) is weakly acidic (
). However, in the presence of strong bases (e.g., NaOH) or excess epichlorohydrin, the N1 position becomes deprotonated or sufficiently nucleophilic to react, creating the bis-alkylated species.
Figure 1: Competitive alkylation pathways leading to Pindolol and Impurity B.
Pharmacological Profile: The "Beta-Blocker" Context
Researchers studying "this compound as a beta-blocker" are often investigating Structure-Activity Relationships (SAR) .
4.1 Receptor Binding Affinity (SAR Analysis)
The beta-adrenergic receptor (
-
Pindolol (Active): The Indole N-H acts as a hydrogen bond donor to Serine residues (Ser204/207 in
). This interaction is crucial for high-affinity binding and partial agonism (ISA). -
Impurity B (Inactive/Low Affinity): Substitution at the N1 position with a bulky 3-isopropylamino-2-hydroxypropyl group abolishes this hydrogen bond capability. Furthermore, the steric bulk of the extra side chain creates a clash within the tight binding pocket, significantly reducing affinity (
values typically shift from nM to M range).
4.2 Toxicology & Safety
As a structural impurity, this compound is not developed for therapeutic use. Its presence is regulated under ICH Q3A/Q3B guidelines.
-
Cardiotoxicity Risk: While likely inactive at
-receptors, "bis" compounds can sometimes exhibit off-target hERG channel inhibition, necessitating rigorous control. -
Limit: Typically controlled to < 0.15% in the final API.
Analytical Protocols (Detection & Isolation)
To validate the purity of Pindolol, researchers must separate and quantify Impurity B.
5.1 HPLC Method (Reverse Phase)
This protocol separates Pindolol from its N-alkylated derivative based on hydrophobicity. Impurity B, having two lipophilic side chains, elutes significantly later than Pindolol.
-
Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A (Isocratic)
-
5-20 min: 95% A → 40% A (Linear Gradient)
-
20-25 min: 40% A (Hold)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Indole absorption).
-
Retention Times (Approx):
-
Pindolol: ~8.5 min
-
Impurity B: ~16.2 min (Increased retention due to higher lipophilicity).
-
5.2 Mass Spectrometry (LC-MS/MS) Validation
For definitive identification in complex matrices (e.g., plasma or crude reaction mixtures):
-
Ionization: ESI Positive Mode (
). -
Precursor Ion:
. -
Key Fragment Ions:
- (Isopropylamino-propyl fragment).
- (Loss of one side chain).
Experimental Workflow: Isolation of Impurity B
If a reference standard is required for QC, the following enrichment protocol can be used.
Figure 2: Isolation workflow for generating Pindolol Impurity B reference standards.
References
-
European Pharmacopoeia (Ph. Eur.) . Pindolol Monograph 0634. (Lists Impurity B as a specified impurity).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 4828 (Pindolol). (Provides parent compound data and impurity links).
-
Veeprho Laboratories . Pindolol Impurity B Structure and CAS 130115-63-8 Data. (Structural verification).
-
BOC Sciences . This compound Product Data. (Chemical properties and synthesis byproduct classification).
A Technical Guide to the Serotonin Receptor Interactions of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol and Its Derivatives
Introduction
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, a notable derivative of the non-selective beta-blocker Pindolol, has garnered significant interest within the research and drug development communities. Its pharmacological profile extends beyond simple beta-adrenergic receptor antagonism, exhibiting a significant interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. This dual-target activity presents a unique molecular tool for dissecting complex signaling pathways and offers a pharmacological scaffold for developing novel therapeutics for neuropsychiatric disorders.[1][2]
This guide provides an in-depth technical overview of the interaction between Pindolol derivatives and serotonin receptors. We will explore the compound's binding affinity, functional activity, and the downstream signaling consequences of this interaction. Furthermore, this document details robust, field-proven protocols for characterizing such ligand-receptor interactions, designed to ensure scientific rigor and reproducibility.
Pharmacological Profile: A Dual-Target Ligand
The primary pharmacological characteristic of Pindolol and its derivatives is their dual affinity for both β-adrenergic and serotonin 5-HT1A/1B receptors.[2] The (-)-enantiomer of Pindolol, in particular, demonstrates a high affinity for the 5-HT1A receptor, acting as a potent antagonist or weak partial agonist depending on the cellular context and signaling pathway being measured.[3][4][5] This interaction with 5-HT1A autoreceptors, which act as a negative feedback mechanism on serotonin release, is thought to be the basis for Pindolol's ability to accelerate the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs).[1][2]
The binding affinities of Pindolol and its derivatives are typically determined through competitive radioligand binding assays. These experiments quantify the ability of the test compound to displace a known high-affinity radioligand from the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.
Table 1: Representative Binding Affinities (Ki) of Pindolol at Serotonin and Adrenergic Receptors
| Receptor Subtype | Reported Ki (nM) | Notes |
| Human 5-HT1A | 6.4 - 8.9 | High affinity, supporting its role as a significant 5-HT1A ligand.[4][6] |
| Rat 5-HT1B | ~6.8 (IC50) | Demonstrates notable affinity for the 5-HT1B autoreceptor as well.[6] |
| β-Adrenergic (non-selective) | Varies | Pindolol is a well-established non-selective beta-blocker. |
Note: Ki values can vary between studies based on experimental conditions, tissue/cell line used, and the specific radioligand employed.
Mechanism of Action at the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7] Agonist activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][7] Additionally, it can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.
Pindolol and its derivatives act as antagonists or weak partial agonists at the 5-HT1A receptor.[4][8][9] As an antagonist, it blocks the receptor from being activated by the endogenous agonist, serotonin. This action is particularly relevant at presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei.[2][9] By blocking these inhibitory autoreceptors, Pindolol can disinhibit serotonin release, leading to increased synaptic serotonin levels, which is thought to potentiate the action of SSRIs.[1][2] Some studies also indicate that (-)-Pindolol possesses weak partial agonist activity, capable of eliciting a submaximal response compared to a full agonist like serotonin or 8-OH-DPAT.[4][5] This partial agonism has been observed in functional assays measuring G-protein activation and MAP kinase activation.[4][5]
Signaling Pathway Diagram
The following diagram illustrates the canonical Gi/o signaling pathway of the 5-HT1A receptor and the inhibitory effect of an antagonist like a Pindolol derivative.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and harvest cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Use a 96-well microplate for the assay.
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
The assay buffer should consist of 50 mM Tris-HCl (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% Ascorbic acid. [10]
-
-
Reaction Components:
-
Total Binding Wells: Add assay buffer, a fixed concentration of [³H]8-OH-DPAT (typically near its Kd, e.g., 1 nM), and the membrane preparation (e.g., 10-20 µg protein). [11] * Non-Specific Binding (NSB) Wells: Add a high concentration of a known non-labeled 5-HT1A ligand (e.g., 10 µM Serotonin) to saturate the receptors, along with [³H]8-OH-DPAT and membranes. [11] * Test Compound Wells: Add the serial dilutions of the test compound, [³H]8-OH-DPAT, and membranes.
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand. [12]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay for 5-HT1A Receptor Antagonism
This protocol determines the functional antagonism of a test compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a cell line expressing the 5-HT1A receptor (e.g., CHO-h5-HT1A).
-
Plate the cells in a 96-well or 384-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a stimulation buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a set period (e.g., 30 minutes). [13] * Prepare a stimulation cocktail containing a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration) and a stimulant of adenylyl cyclase, such as Forskolin (e.g., 10 µM). [3][13] * Add the stimulation cocktail to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). [13][14]These are competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody. [14]
-
-
Data Analysis:
-
The signal from the detection method is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of the Forskolin response.
-
This IC50 value serves as a measure of the antagonist's potency.
-
Applications in Research and Drug Development
The unique pharmacological profile of Pindolol and its derivatives makes them valuable tools in several areas:
-
Neuroscience Research: As a 5-HT1A antagonist, it is used to investigate the role of serotonergic autoreceptors in neuronal firing and serotonin release. [15][16]This helps in understanding the complex regulation of the serotonin system.
-
Antidepressant Augmentation: The primary clinical interest in Pindolol has been as an adjunctive therapy to SSRIs. [1][2]By blocking 5-HT1A autoreceptors, it is theorized to shorten the therapeutic lag time and enhance the efficacy of SSRIs. [2]* Drug Discovery Scaffold: The molecular structure of Pindolol provides a validated starting point for the design of new, more selective 5-HT1A antagonists or partial agonists with potentially improved therapeutic profiles and fewer off-target effects.
Conclusion
This compound and related compounds represent a fascinating class of molecules with significant, well-characterized interactions at both beta-adrenergic and serotonin receptors. Their antagonist/weak partial agonist activity at the 5-HT1A receptor provides a powerful mechanism for modulating serotonergic neurotransmission. The robust binding and functional assay protocols detailed in this guide offer a clear framework for researchers and drug development professionals to accurately characterize these interactions, ensuring data integrity and advancing our understanding of serotonergic pharmacology.
References
- Benchchem. Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. Benchchem.
- Oksenberg, D., & Peroutka, S. J. (1988). Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers. Biochemical Pharmacology, 37(18), 3429-33.
- NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual.
- Creative Bioarray. GTPγS Binding Assay.
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489-508. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnY41gxtakJ95__bnxNSd2kZR3jGqg3IrKlYfiDXpHYYx99Qs1Oj1HZ53QmJ0WbiWZfW00qs5QrpWRRT_rJg_08Jxu_T_G661LdRUlMrVIXPUE4oJQ-lyyRYsesG0f080d_wnPOBZfJ6J1Dg==]([Link]
Sources
- 1. Pindolol - Wikipedia [en.wikipedia.org]
- 2. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist properties of pindolol at h5-HT1A receptors coupled to mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pindolol, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. [Effect of (+/-)-pindolol on the central 5-HT1A receptor by the use of in vivo microdialysis and hippocampal slice preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. youtube.com [youtube.com]
- 15. Pindolol excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Characterization and Experimental Protocols for N-(3-Isopropylamino-2-hydroxypropyl) Pindolol
Introduction & Scientific Context
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol , widely recognized in pharmaceutical development as Pindolol Impurity B (EP/BP Standard) or Bis-Pindolol , is a critical structural analog formed during the synthesis of the beta-blocker Pindolol.
Chemically, this compound represents a dimerization event where the isopropylamine moiety reacts with two equivalents of the intermediate epoxide, resulting in a tertiary amine core flanked by two pindolol-like scaffolds.
Why This Molecule Matters
-
Quality Control (CMC): It is a specified impurity in regulatory monographs (European Pharmacopoeia). Quantifying it is mandatory for batch release.
-
Pharmacological Qualification: As a structural "dimer" of Pindolol, it possesses potential affinity for
-adrenergic and 5-HT1A receptors. In drug development, "qualifying an impurity" requires proving it does not possess disproportionate toxicity or off-target activity compared to the parent drug.
This guide provides protocols for the analytical isolation of this specific congener and pharmacological assays to assess its biological activity relative to Pindolol.
Chemical Structure & Synthesis Pathway
Understanding the origin of this molecule is essential for controlling its formation. It arises when the secondary amine of Pindolol acts as a nucleophile, attacking a second molecule of the epoxide intermediate.
Figure 1: Formation pathway of this compound via secondary alkylation.
Protocol A: Analytical Quantification (HPLC-UV/MS)
This protocol is designed to separate the highly lipophilic N-substituted analog from the parent Pindolol.
Materials
-
Stationary Phase: C18 Column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.5 with NH4OH). Note: High pH is crucial for peak shape of basic pindolol derivatives.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Reference Standard: Pindolol Impurity B (CAS 130115-63-8).[1][2][3]
Method Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 254 nm (Indole absorption) |
| Column Temp | 30°C |
| Run Time | 25 Minutes |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Elution of Impurity B |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Execution Steps
-
Standard Prep: Dissolve 5 mg of this compound in 10 mL of Methanol (Stock A). Dilute to 10 µg/mL in Mobile Phase A/B (90:10).
-
System Suitability: Inject the standard. The retention time (RT) for Pindolol is typically ~6-8 min. The Impurity B (N-substituted) is significantly more hydrophobic and will elute later, typically at ~12-14 min .
-
Resolution Check: Ensure Resolution (
) between Pindolol and Impurity B is > 2.0.
Protocol B: Pharmacological Qualification (Receptor Binding)
If you are using this compound as a probe or qualifying it as an impurity, you must determine its affinity (
Hypothesis: The bulky N-substitution likely reduces affinity for the orthosteric binding pocket compared to parent Pindolol, but this must be empirically verified to rule out super-agonist toxicity.
Assay Design: Competitive Radioligand Binding
-
Receptor: Human 5-HT1A (expressed in CHO cell membranes).[4]
-
Radioligand:
-Iodocyanopindolol ( -ICYP). -
Competitor: this compound (The Test Compound).
Workflow Diagram
Figure 2: Competitive Radioligand Binding Workflow for 5-HT1A Affinity Assessment.
Step-by-Step Procedure
-
Buffer Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4. -
Note:
is critical for stabilizing the receptor-G-protein complex.
-
-
Plate Setup (96-well):
-
Total Binding (TB): Membrane +
-ICYP + Buffer. -
Non-Specific Binding (NSB): Membrane +
-ICYP + 10 µM Serotonin (5-HT) or Propranolol. -
Experimental: Membrane +
-ICYP + Test Compound (Concentration range: M to M).
-
-
Incubation:
-
Add 50 µL Test Compound.
-
Add 50 µL
-ICYP (0.2 nM final concentration). -
Add 100 µL Membrane suspension.
-
Incubate for 60 minutes at room temperature (25°C) .
-
-
Termination:
-
Harvest using a cell harvester (e.g., Brandel) onto GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Wash 3x with ice-cold Tris buffer.
-
-
Data Analysis:
-
Calculate specific binding:
. -
Fit data to a one-site competition model (Hill equation) to determine
. -
Calculate
using the Cheng-Prusoff equation: Where is radioligand concentration and is the dissociation constant of -ICYP.
-
Expected Results & Troubleshooting
Analytical (HPLC)
-
Observation: The N-substituted analog (Impurity B) usually exhibits "fronting" if the pH is too low.
-
Correction: Ensure Mobile Phase A is pH > 9.0. Pindolol derivatives are basic (
); acidic conditions protonate the amines, causing secondary interactions with silanols.
Pharmacological[4][8][9]
-
Pindolol (Control): Expected
nM at 5-HT1A. -
Impurity B (Test): Expected
nM. The bulky substitution on the amine generally hinders the salt bridge formation with Aspartate-116 in the receptor pocket. -
Risk: If
is low (< 10 nM), the impurity is biologically active and requires tighter manufacturing limits.
References
-
European Pharmacopoeia (Ph. Eur.) 11.0 . (2023). Pindolol Monograph: Impurity B Characterization. Council of Europe.
-
Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors. Journal of Pharmacology and Experimental Therapeutics, 286(1), 179-186.
-
Hoyer, D., et al. (1994). VII. International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203.
-
Ogrodowczyk, W., et al. (2013). Study of the impurities and stability of Pindolol using HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. veeprho.com [veeprho.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. Both acute and subchronic treatments with pindolol, a 5-HT(1A) and β₁ and β₂ adrenoceptor antagonist, elevate regional serotonin synthesis in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluation of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol in Cell Culture
This Application Note is structured to address the specific technical requirements for handling N-(3-Isopropylamino-2-hydroxypropyl) Pindolol , a compound identified as Pindolol EP Impurity B (CAS: 130115-63-8).[1][2]
While Pindolol is a well-established non-selective
Introduction & Mechanism of Action
This compound is a structural derivative of Pindolol where the indole nitrogen (N1) is alkylated with a 3-isopropylamino-2-hydroxypropyl side chain.[1][2] In the context of drug development, this compound acts as a critical Reference Standard for purity analysis, but its application in cell culture is vital for two reasons:
-
Toxicological Qualification: Regulatory guidelines (ICH Q3A/B) require impurities exceeding certain thresholds to be qualified for safety. Cell culture assays provide the first line of evidence for cytotoxicity.
-
Pharmacological Interference: Understanding if this derivative retains affinity for
-adrenergic ( -AR) or 5-HT1A receptors helps researchers determine if impurities contribute to off-target effects or alter the potency of the parent drug (Pindolol).[1][2]
Chemical Context
Unlike the parent Pindolol, which relies on the indole N-H moiety for specific hydrogen bonding within the receptor pocket, the N-substituted variant introduces steric bulk and alters polarity.[2] This guide details protocols to evaluate these shifts in biological activity.
Preparation of Stock Solutions[1][2]
The lipophilicity of this compound differs from Pindolol HCl.[1][2] Proper solubilization is critical to prevent micro-precipitation in aqueous cell culture media.
Solubility Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[2]
-
Stock Concentration: 10 mM or 100 mM (depending on assay sensitivity).
Step-by-Step Solubilization:
-
Weigh 3.63 mg of the compound in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell-culture grade DMSO (anhydrous) to create a 10 mM stock.[1][2]
-
Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Cell Culture Dilution Strategy:
-
Vehicle Control: Ensure the final DMSO concentration in the culture well is
(v/v), ideally . -
Working Solution: Dilute the DMSO stock into pre-warmed culture media immediately prior to treatment. Do not store diluted aqueous solutions.
Protocol A: Comparative Cytotoxicity Assay (MTT)
Objective: To determine the
Materials
-
Cell Line: HEK-293 (Kidney) or HepG2 (Liver) – metabolic models.[1][2]
-
Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1][2]
-
Controls:
Experimental Workflow
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% . -
Treatment:
-
Remove spent media.
-
Add 100
L of fresh media containing the compound. -
Dose Range: 0.1
M, 1 M, 10 M, 50 M, 100 M (Logarithmic scale). -
Perform in triplicates.
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition:
-
Add 10
L of MTT reagent (5 mg/mL in PBS) to each well.[2] -
Incubate for 3-4 hours (until purple formazan crystals form).
-
-
Solubilization:
-
Carefully aspirate media.
-
Add 100
L DMSO to dissolve crystals. -
Shake plate for 10 minutes.
-
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Viability:
Protocol B: Competitive Radioligand Binding Assay
Objective: To evaluate if the N-alkylation of the indole ring abolishes binding affinity for
Materials
-
Cell Membrane Prep: Membranes from CHO cells overexpressing
or -AR.[1][2] -
Radioligand:
-Iodocyanopindolol (High affinity -blocker tracer).[1][2] -
Competitors: Pindolol (Standard) and this compound (Test).[1][2]
Experimental Workflow
-
Buffer Prep: Binding Buffer (50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4).[2] -
Assay Setup (96-well plate):
-
Incubation: Incubate for 90 minutes at 25°C (Equilibrium).
-
Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Count: Measure radioactivity (CPM) in a gamma counter.
Interpretation:
-
If the Test Compound displaces the radioligand, it retains pharmacological activity.
-
Shift in
: A significant right-shift in the binding curve (higher ) compared to Pindolol indicates the N-substitution interferes with the receptor binding pocket.[1][2]
Visualization: Structure-Activity & Workflow[1][2]
The following diagram illustrates the comparative workflow and the structural logic of the assay.
Caption: Workflow for evaluating Pindolol Impurity B (N-substituted derivative) via toxicity and binding assays.
Data Presentation & Expected Results
When characterizing this compound, organize your data to highlight the Relative Potency (RP) compared to the parent drug.
Table 1: Comparative Assay Parameters
| Parameter | Pindolol (Parent) | This compound | Interpretation |
| Structure | Indole N-H (Free) | Indole N-Alkylated | Steric hindrance at N1 position.[1][2] |
| Solubility | Moderate (Aq/DMSO) | Low (Requires DMSO) | Increased lipophilicity due to extra side chain.[2] |
| Receptor Affinity ( | ~1.0 nM ( | Expected > 100 nM | Alkylation of Indole N usually reduces H-bonding capacity.[1][2] |
| Cytotoxicity ( | > 100 | Determine experimentally | If < 10 |
Troubleshooting & Critical Considerations
-
Filter Binding (Binding Assay): Due to the increased lipophilicity of the N-substituted derivative, it may stick to glass fiber filters non-specifically.[1][2] Pre-soak filters in 0.3% Polyethyleneimine (PEI) to reduce background noise.[2]
-
Precipitation: Watch for crystal formation in the cell culture wells at concentrations >50
M. If observed, the toxicity data is invalid (physical stress vs. chemical toxicity). -
Light Sensitivity: Indole derivatives are prone to photo-oxidation.[1][2] Perform all dilutions in low light and use amber tubes.
References
-
European Pharmacopoeia (Ph. Eur.). Pindolol Monograph: Impurity B.[3][4] Available at: [Link] (Accessed Feb 2026).[1][2]
-
National Institute of Standards and Technology (NIST). Pindolol Chemical Properties and Spectral Data.[6] Available at: [Link] (Accessed Feb 2026).[1][2]
-
PubChem. Compound Summary: Pindolol and Derivatives.[7] National Library of Medicine. Available at: [Link] (Accessed Feb 2026).[1][2]
-
Veeprho. Pindolol Impurities and Related Compounds: Structure and CAS verification. Available at: [Link] (Accessed Feb 2026).[1][2]
Sources
Application Notes & Protocols: Administration of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol in Animal Models
This guide provides a comprehensive overview and detailed protocols for the administration of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (hereafter referred to as Pindolol) in preclinical animal models. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique pharmacological properties of this compound in their studies. The content herein is structured to provide not just procedural steps, but also the scientific rationale underpinning these methodologies.
Scientific Rationale and Introduction
Pindolol, chemically known as (RS)-1-[(1H-indol-4-yl)oxy]-3-(isopropylamino)propan-2-ol, is a versatile pharmacological agent with a complex and valuable mechanism of action.[1][2] It is primarily recognized as a non-selective beta-adrenergic receptor antagonist (β-blocker).[3] However, its utility in research, particularly in neuroscience, is significantly enhanced by its additional activity as a serotonin 5-HT1A and 5-HT1B receptor antagonist.[4]
A distinguishing feature of Pindolol among β-blockers is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at β-adrenergic receptors.[3][5] This dual function—blocking the effects of potent catecholamines like epinephrine while providing a low level of receptor stimulation—can mitigate some common side effects of beta-blockade, such as significant drops in resting heart rate.[3][6]
The most compelling application in animal models stems from its 5-HT1A receptor antagonism. Presynaptic 5-HT1A autoreceptors function as a negative feedback mechanism, inhibiting the release of serotonin.[7][8] By blocking these autoreceptors, Pindolol can disinhibit serotonin release. This has led to extensive investigation of Pindolol as an augmentation agent to accelerate and enhance the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in models of depression.[9][10][11] Understanding this dual-target engagement is critical for designing and interpreting experiments in animal models.
Core Mechanisms of Action
Pindolol's efficacy in various experimental paradigms is a direct result of its engagement with two distinct signaling systems: the adrenergic and the serotonergic systems.
-
Adrenergic System: Pindolol competitively inhibits catecholamines (e.g., norepinephrine, epinephrine) from binding to both β1- and β2-adrenergic receptors.[3] This action reduces heart rate, cardiac output, and blood pressure, forming the basis of its use in hypertension models.[1][12] Its partial agonist activity (ISA) provides a baseline level of receptor stimulation, which is particularly relevant in cardiovascular studies.[5]
-
Serotonergic System: Pindolol acts as an antagonist at 5-HT1A and 5-HT1B receptors. Its antagonism of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus is of primary interest.[10] SSRIs initially increase serotonin levels in the synapse, which activates these autoreceptors and paradoxically reduces neuronal firing and serotonin release, contributing to the delayed onset of their antidepressant effect.[8] Pindolol blocks this negative feedback, leading to a more immediate and sustained increase in synaptic serotonin.[9][13]
Figure 1: Dual Mechanism of Pindolol. Pindolol acts as an antagonist at both presynaptic 5-HT1A autoreceptors, preventing negative feedback and enhancing serotonin release (potentiating SSRI effects), and at β-adrenergic receptors.
Pharmacokinetics in Animal Models
The absorption, distribution, metabolism, and excretion (ADME) profile of Pindolol is a critical determinant of experimental design, particularly for dosing frequency and route of administration.
Pindolol is generally well-absorbed across various species, including mice, rats, and dogs, with a low first-pass metabolism effect.[14][15] However, significant interspecies variation exists in metabolic pathways and excretion patterns.[14] In humans, the elimination half-life is approximately 3-4 hours, which suggests that for maintaining steady-state concentrations in animal models, multiple daily doses or continuous delivery methods (e.g., osmotic minipumps) may be necessary for subchronic and chronic studies.[7][16] Pindolol exhibits balanced clearance, being metabolized by the liver and excreted by the kidneys, which makes it a robust compound for use in models where organ function may be a variable.[17]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Human | Rodent (Rat) | Key Consideration |
|---|---|---|---|
| Bioavailability | 50% to 95%[7] | High oral absorption reported[14] | High bioavailability allows for effective oral administration. |
| Elimination Half-life | 3–4 hours[7] | Species-specific; generally shorter than humans | Dosing frequency must be adjusted to the specific animal model to ensure consistent target engagement. |
| Metabolism | Hepatic[7] | Hepatic[17] | Consistent across species, primarily liver-based. |
| Primary Excretion | Renal[7] | Renal and Hepatic[17] | Balanced clearance reduces risk of accumulation in models with mild organ impairment. |
Pre-Administration: Formulation & Dose Calculation
Proper preparation of the dosing solution is paramount for accuracy, safety, and reproducibility.
Vehicle Selection
Pindolol is practically insoluble in water.[2] Therefore, a suitable vehicle is required for solubilization.
-
For IP, SC, and IV routes: Sterile 0.9% saline is commonly used as a vehicle.[13] If solubility is an issue, small amounts of a solubilizing agent like Tween 80 or DMSO may be required, followed by dilution in saline. Causality: The final concentration of any organic solvent must be minimized to avoid toxicity and vehicle-induced effects. Always run a vehicle-only control group.
-
For Oral Gavage (PO): Pindolol can be suspended in a 0.5% methylcellulose or carboxymethylcellulose (CMC) solution in distilled water.
pH Adjustment
The pH of the final formulation is critical. Causality: Injecting solutions with a non-physiological pH can cause pain, inflammation, and tissue necrosis at the injection site, confounding experimental results.[18] The target pH should be buffered to a physiological range of 7.0-7.4.
Step-by-Step Formulation Protocol
This protocol provides a general guideline. Researchers must validate solubility and stability for their specific concentration and vehicle.
Figure 2: Pindolol Solution Preparation Workflow. A standardized workflow ensures consistent and safe formulation for administration.
Administration Protocols in Rodent Models
Adherence to proper administration techniques is essential for animal welfare and data integrity. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Intraperitoneal (IP) Injection
Rationale: IP injection allows for rapid absorption into the mesenteric circulation. It is less technically demanding than IV injection and suitable for compounds that may be irritating if given subcutaneously.[18] A study investigating the effect of Pindolol on serotonin synthesis in rats utilized IP administration.[13]
Protocol:
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For rats, this may require two hands; for mice, a one-handed restraint is common.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Using a 23-25 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or organ (no colored fluid).
-
Injection: Depress the plunger smoothly to administer the solution.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Subcutaneous (SC) Injection
Rationale: SC administration provides a slower, more sustained absorption compared to IP. This route is often preferred for less frequent dosing or when a depot effect is desired. A study on Pindolol's analgesic-enhancing effects used SC administration in mice and rats.[4]
Protocol:
-
Animal Restraint: Restrain the animal and lift the loose skin over the back/scruff to form a "tent."
-
Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspiration: Gently aspirate to ensure a vessel has not been punctured.
-
Injection: Inject the solution into the subcutaneous space. A small bleb or bubble should form under the skin.
-
Withdrawal & Monitoring: Withdraw the needle, gently massaging the area to aid dispersal. Monitor the animal post-injection.
Oral Gavage (PO)
Rationale: Oral gavage ensures accurate dose delivery directly into the stomach, bypassing taste aversion and ensuring the full dose is administered. It is the preferred method for oral administration in preclinical studies. Studies on Pindolol's effects in hypertensive rats have used oral administration.[19]
Protocol:
-
Animal Restraint: Restrain the animal firmly, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw immediately.
-
Injection: Once at the predetermined depth, administer the solution smoothly.
-
Withdrawal & Monitoring: Withdraw the needle in a single, smooth motion and monitor the animal for any signs of respiratory distress.
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Route | Species | Needle Gauge | Max Volume (bolus) | Reference |
|---|---|---|---|---|
| IP | Mouse | 25-27 G | 10 mL/kg | [18] |
| Rat | 23-25 G | 10 mL/kg | [18] | |
| SC | Mouse | 26-27 G | 10 mL/kg | [18] |
| Rat | 23-25 G | 5 mL/kg | [18] | |
| PO | Mouse | 20-22 G (flexible) | 10 mL/kg | [18] |
| | Rat | 16-18 G (flexible/metal) | 10 mL/kg |[18] |
Experimental Design: Sample Application & Data
The choice of dose, route, and frequency is entirely dependent on the scientific question.
Sample Experimental Workflow
Figure 3: General Experimental Workflow. This diagram illustrates a typical workflow for an in vivo study involving Pindolol administration.
Dose Selection Based on Application
The effective dose of Pindolol can vary by several orders of magnitude depending on the target system and desired effect.
Table 3: Exemplary Doses of Pindolol in Rodent Models from Literature
| Research Area | Animal Model | Dose Range | Route | Reference |
|---|---|---|---|---|
| Analgesic Augmentation | Mouse, Rat | 2 mg/kg | SC | [4] |
| Antidepressant Augmentation | Rat | 15 mg/kg/day | IP | [13] |
| Hypertension | Rat (DS-rat) | 10-50 µg/kg | PO | [19] |
| Chronic Toxicity | Rat | Up to 59 mg/kg/day | PO | [12] |
| Chronic Toxicity | Mouse | Up to 124 mg/kg/day | PO |[12] |
Causality: The significant dose difference between hypertension (µg/kg) and neuroscience (mg/kg) studies highlights the distinct potencies of Pindolol at adrenergic versus serotonergic receptors. Lower doses are sufficient for cardiovascular effects, while higher doses are typically required to achieve significant occupancy of 5-HT1A receptors in the brain.[9] Researchers must conduct dose-response studies to determine the optimal dose for their specific model and endpoint.
References
-
Pindolol - Wikipedia. [Link]
-
Romero, L., L. L. Belmonte, et al. (2000). Pindolol, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol. Pain, 88(2), 119-124. [Link]
-
Pindolol | C14H20N2O2 | CID 4828 - PubChem. National Institutes of Health. [Link]
-
Artigas, F., P. Celada, et al. (2006). Pindolol augmentation of antidepressant response. Current Drug Targets, 7(2), 139-147. [Link]
-
Martinez-DeSanti, R., M. A. Perez, et al. (2000). Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies. Biological Psychiatry, 48(9), 854-863. [Link]
-
Worthington, J. J., 3rd, & T. P. Hicks (2000). Pindolol augmentation of antidepressants: a review and rationale. Australian and New Zealand Journal of Psychiatry, 34(1), 51-60. [Link]
-
What is the mechanism of Pindolol? Patsnap Synapse. [Link]
-
Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). [Link]
-
Artigas, F. (1995). Pindolol, 5-hydroxytryptamine, and antidepressant augmentation. Archives of General Psychiatry, 52(11), 969-971. [Link]
-
Skelin, I., M. K. Diksic, et al. (2012). Both acute and subchronic treatments with pindolol, a 5-HT(1A) and β₁ and β₂ adrenoceptor antagonist, elevate regional serotonin synthesis in the rat brain: an autoradiographic study. Neurochemistry International, 61(8), 1417-1423. [Link]
-
McAskill, R., S. Mir, & D. Taylor (1998). Pindolol augmentation of antidepressant therapy. The British Journal of Psychiatry, 173, 203-208. [Link]
-
Pindolol: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Loirat, C., & P. Thomas (2001). [Interest of the use of pindolol in the treatment of depression: review]. L'Encephale, 27(4), 353-360. [Link]
-
Aellig, W. H. (1982). Clinical pharmacology of pindolol. American Heart Journal, 104(2 Pt 2), 346-356. [Link]
-
Schwarz, H. J. (1982). Pharmacokinetics of pindolol in humans and several animal species. American Heart Journal, 104(2 Pt 2), 357-364. [Link]
-
Buckingham, R. E., & T. C. Hamilton (1979). Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats. British Journal of Pharmacology, 65(4), 673-681. [Link]
-
Hrinova, M., M. Sisa, et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 675. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
Meier, J. (1982). Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents. American Heart Journal, 104(2 Pt 2), 364-373. [Link]
-
Golightly, L. K. (1982). Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects. Pharmacotherapy, 2(3), 134-147. [Link]
-
Johnston, G. D., D. G. McDevitt, et al. (1980). Pindolol pharmacokinetics in relation to time course of inhibition of exercise tachycardia. British Journal of Clinical Pharmacology, 9(6), 577-584. [Link]
-
This compound-d14. ChemWhat. [Link]
-
Synthesis and Characterization of Pindolol Imprinted Polymer. (2011). ResearchGate. [Link]
-
Clark, B. J., K. Menninger, & A. Bertholet (1982). Pindolol--the pharmacology of a partial agonist. British Journal of Clinical Pharmacology, 13(Suppl 2), 149S-158S. [Link]
-
Pindolol. NIST WebBook. [Link]
-
Rashidbaigi, A., & A. E. Ruoho (1982). Synthesis and characterization of iodoazidobenzylpindolol. Journal of Pharmaceutical Sciences, 71(3), 305-307. [Link]
-
Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors. Sensors. [Link]
Sources
- 1. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pindolol [webbook.nist.gov]
- 3. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 4. Pindolol, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pindolol - Wikipedia [en.wikipedia.org]
- 8. Pindolol augmentation of antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pindolol augmentation of antidepressants: a review and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pindolol: Package Insert / Prescribing Information [drugs.com]
- 13. Both acute and subchronic treatments with pindolol, a 5-HT(1A) and β₁ and β₂ adrenoceptor antagonist, elevate regional serotonin synthesis in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of pindolol in humans and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol
Abstract
This document provides a comprehensive guide to the analytical methods for the quantification of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, a primary metabolite of the beta-blocker Pindolol. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for accurate quantification in various biological matrices. This guide emphasizes High-Performance Liquid Chromatography (HPLC) coupled with both Ultraviolet (UV) and Tandem Mass Spectrometry (MS/MS) detection, reflecting the current industry standards for sensitivity and specificity. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All protocols are presented with a focus on self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction: The Significance of Pindolol Metabolite Quantification
Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity, widely prescribed for the management of hypertension and angina pectoris.[6][7] The metabolic fate of Pindolol is of critical importance in understanding its pharmacokinetic profile, therapeutic efficacy, and potential for drug-drug interactions. This compound is a key metabolite, and its accurate quantification in biological fluids is essential for comprehensive pharmacokinetic and toxicokinetic studies.
The analytical challenge lies in achieving sensitive and selective measurement of this metabolite, often in the presence of the parent drug and other endogenous components. This application note addresses this challenge by providing detailed protocols for two state-of-the-art analytical techniques: HPLC-UV and LC-MS/MS. The choice between these methods is often dictated by the required sensitivity and the complexity of the sample matrix.
Foundational Principles: Method Selection and Validation
The development of a reliable quantitative analytical method is underpinned by a systematic approach to both its creation and its validation. The principles laid out by the ICH are the cornerstone of this process, ensuring that the method is "fit for purpose."[3][5]
2.1. Causality of Method Selection:
-
HPLC-UV: This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and relatively simple operation. It is well-suited for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.[6][8] For biological samples, its utility depends on the required limit of quantification and the potential for interfering substances that absorb at the same wavelength as the analyte.
-
LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry offers unparalleled sensitivity and selectivity.[7][9][10] This makes it the gold standard for bioanalytical studies, where analyte concentrations can be extremely low (in the ng/mL to pg/mL range). The specificity of MS/MS, which relies on the fragmentation of the parent ion into specific product ions, minimizes the impact of matrix effects and co-eluting compounds.[7][11]
2.2. The Imperative of Validation:
Method validation is the documented evidence that an analytical procedure is suitable for its intended use.[1][4] The core validation parameters, as stipulated by ICH guidelines, include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][4]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[2][6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Experimental Workflows
A logical and well-defined workflow is critical for reproducible results. The following diagrams illustrate the general workflows for sample preparation and analysis.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pindolol in human plasma and urine by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct determination of pindolol enantiomers in human serum by column-switching LC-MS/MS using a phenylcarbamate-beta-cyclodextrin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preparation and Storage of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol Standards
This Application Note is designed for analytical chemists and researchers utilizing N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (CAS: 130115-63-8), a critical impurity reference standard and structural analog of the beta-blocker Pindolol.
Unlike generic Pindolol, this specific molecule is a bis-alkylated species (substituted at the indole nitrogen), rendering it significantly more lipophilic and distinct in its solubility profile. The protocols below are engineered to prevent common failure modes: precipitation upon aqueous dilution and photodegradation of the indole core.
Part 1: Chemical Identity & Critical Properties
To handle this compound effectively, one must understand its structural deviation from the parent drug.
-
Synonyms: 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-1H-indol-1-yl)-3-(isopropylamino)propan-2-ol; Pindolol Impurity (Bis-alkylated).
-
CAS Number: 130115-63-8[]
-
Molecular Formula: C₂₀H₃₃N₃O₃
-
Molecular Weight: 363.5 g/mol
Physicochemical Challenges
-
Lipophilicity: The addition of a second isopropylamino-hydroxypropyl chain at the N1-position masks the polar indole nitrogen, making this molecule significantly more hydrophobic than Pindolol. Direct aqueous dissolution will fail.
-
Photosensitivity: Like all indole derivatives, the electron-rich aromatic system is susceptible to photo-oxidation, leading to yellow/brown discoloration (quinone imine formation).
-
Basicity: Contains secondary amines; susceptible to carbamate formation if exposed to atmospheric CO₂ for extended periods in solution.
Part 2: Solubility & Solvent Selection[6][7][8]
The following table summarizes the solubility profile based on structural analysis and analog data from Pindolol [1, 2].
| Solvent | Solubility Rating | Estimated Max Conc. | Application |
| DMSO | Excellent | > 20 mg/mL | Primary Stock Solution |
| Methanol | Good | ~ 5-10 mg/mL | Secondary dilutions / HPLC |
| Ethanol | Moderate | ~ 2-5 mg/mL | Alternative organic stock |
| Water | Poor | < 0.1 mg/mL | Do NOT use for stock |
| PBS (pH 7.4) | Very Poor | < 0.05 mg/mL | Precipitation risk |
Critical Insight: Always prepare the primary stock in 100% DMSO. Aqueous buffers should only be introduced at the final working concentration step, and the organic cosolvent (DMSO) content should be kept above 0.5% to prevent "crashing out" (precipitation).
Part 3: Protocols
Protocol A: Preparation of 10 mM Master Stock Solution
Target Volume: 1 mL | Target Mass: 3.64 mg
Materials:
-
Anhydrous DMSO (Spectrophotometric Grade, ≥99.9%)
-
Amber Glass Vial (Silanized preferred) with PTFE-lined cap
-
Argon or Nitrogen gas (optional but recommended)
Procedure:
-
Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid [3].
-
Weighing: Accurately weigh 3.64 mg of the solid into the amber vial.
-
Note: If material is electrostatically charged, use an antistatic gun or weigh by difference.
-
-
Dissolution: Add 1.0 mL of Anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. Inspect visually. The solution should be clear and colorless.
-
Self-Validation: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. If solution turns yellow immediately, the DMSO may be contaminated with peroxides; discard and use fresh solvent.
-
-
Inert Gas Purge: Gently blow a stream of Argon/Nitrogen over the headspace for 5 seconds to displace oxygen.
-
Sealing: Cap tightly with a PTFE-lined cap.
Protocol B: Preparation of Working Solutions (HPLC/Bioassay)
Scenario: Preparing a 10 µM working solution in aqueous buffer.
Logic: This compound is prone to precipitation in high-salt buffers (like PBS) if diluted too rapidly.
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 into Methanol to create a 100 µM intermediate.
-
Why? Methanol bridges the polarity gap between DMSO and Water better than direct dilution.
-
-
Final Dilution: Slowly add the 100 µM intermediate to the aqueous buffer while vortexing.
-
Final Composition: 10 µM compound in Buffer containing 0.1% DMSO / 10% Methanol.
-
-
Usage Window: Use aqueous working solutions within 4 hours . Discard afterwards.
Part 4: Storage & Stability Logic[6][7]
The integrity of the standard relies on minimizing three degradation vectors: Light, Oxygen, and Moisture.
Storage Conditions Matrix
| State | Temperature | Container | Shelf Life |
| Solid Powder | -20°C | Amber Vial + Desiccant | 2-4 Years |
| DMSO Stock | -20°C or -80°C | Amber Vial (PTFE Cap) | 6-12 Months |
| Aqueous Soln. | 4°C | Clear/Amber Vial | < 1 Day |
Visualizing the Stability Workflow
The following diagram illustrates the decision logic for handling this specific Pindolol derivative to ensure data integrity.
Caption: Workflow for the preparation of stable stock solutions, emphasizing temperature equilibration and visual validation points.
Part 5: Quality Control & Troubleshooting
Self-Validating the Solution
Before using stored stock solutions for critical assays (e.g., HPLC calibration or IC50 determination), perform this rapid check:
-
Visual Inspection: Hold the amber vial up to a light source.
-
Pass: Liquid is clear, colorless to very faint straw color.
-
Fail: Liquid is bright yellow/brown (Oxidation) or cloudy (Precipitation/Moisture ingress).
-
-
UV Verification: Dilute a small aliquot in Methanol. Pindolol derivatives exhibit characteristic UV absorption maxima at approximately 264 nm and 287 nm [4]. A significant shift or a new peak >300 nm indicates degradation.
Common Issues
-
Issue: "My solution turned pink/red."
-
Cause: Indole oxidation, often catalyzed by trace metals or light.
-
Solution: Discard. Ensure future stocks are made in amber glass and perhaps add 0.1% Ascorbic Acid if the assay permits (though this is rare for analytical standards).
-
-
Issue: "The compound precipitated when I added cell culture media."
-
Cause: The "Bis-Pindolol" structure is highly lipophilic.
-
Solution: Increase the DMSO concentration (up to 0.5% if cells tolerate) or use a serial dilution method: DMSO Stock -> 100% Ethanol -> Media.
-
References
-
Cayman Chemical. (2026).[6] Pindolol Product Information & Solubility Data. Retrieved from
-
MedChemExpress (MCE). (2025). Compound Handling Instructions: Solubility in DMSO and Water. Retrieved from
-
Emulate Bio. (2024). Protocol for Organ-Chips: Compound Solution Preparation and Solvent Selection. Retrieved from
-
Criado, S., et al. (2003).[7] Mass spectrometric study of the photooxidation of the ophthalmic drugs timolol and pindolol. Pharmazie, 58(8), 551-3.[7] Retrieved from
-
BOC Sciences. (2025). This compound Product Data. Retrieved from
Sources
- 1. N-(3-异丙基氨基-2-羟丙基)吲哚洛尔-d14 CAS#: 1246815-15-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 2. amerigoscientific.com [amerigoscientific.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound, 100 mg, CAS No. 130115-63-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Mass spectrometric study of the photooxidation of the ophthalmic drugs timolol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, commonly known as Pindolol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important beta-adrenergic receptor antagonist. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are successful, reproducible, and efficient.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Pindolol synthesis pathway.
Q1: What is the most common synthetic route for racemic Pindolol?
The most prevalent and industrially scalable synthesis is a two-step process starting from 4-hydroxyindole.
-
Step 1: O-Alkylation. 4-hydroxyindole is reacted with epichlorohydrin in the presence of a base to form the key epoxide intermediate, 1-(1H-indol-4-yloxy)-2,3-epoxypropane.
-
Step 2: Amination/Epoxide Ring-Opening. The epoxide intermediate is subsequently reacted with isopropylamine, which opens the epoxide ring to yield this compound.
Below is a diagram illustrating this general workflow.
Caption: General two-step synthesis pathway for racemic Pindolol.
Q2: Why is a base necessary in the first step (O-Alkylation)?
The base, typically a moderate one like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), plays a critical role in deprotonating the phenolic hydroxyl group of 4-hydroxyindole. This creates a phenoxide anion, which is a significantly more potent nucleophile than the neutral hydroxyl group. This enhanced nucleophilicity is essential for an efficient Sₙ2 attack on the primary carbon of epichlorohydrin, displacing the chloride leaving group.
Q3: The final product has a chiral center. Does this synthesis produce a specific enantiomer?
No, the standard synthesis described above results in a racemic mixture of (R)- and (S)-Pindolol because the nucleophilic attack of isopropylamine on the achiral epoxide intermediate can occur from either face with equal probability. For the synthesis of enantiopure Pindolol, specialized methods are required, such as:
-
Chiral Resolution: Resolving a racemic intermediate, like 3-(4-indolyloxy)-1,2-propanediol, via preferential crystallization.[1]
-
Chemo-enzymatic Methods: Using enzymes, such as lipases, for the kinetic resolution of a racemic precursor, like an acetoxy-chlorohydrin intermediate, to selectively produce one enantiomer.[2]
-
Asymmetric Synthesis: Employing chiral catalysts or starting from a chiral pool material.
Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems you may encounter during your synthesis.
Problem 1: Low Yield of Epoxide Intermediate in Step 1
Possible Cause A: Dimer Byproduct Formation A common side reaction is the formation of a dimer, 1,1'-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(1H-indole)). This occurs when the newly formed epoxide intermediate reacts with another molecule of the 4-hydroxyindole phenoxide anion instead of the intended reaction with epichlorohydrin.
Solutions:
-
Use Excess Epichlorohydrin: Employing a significant excess of epichlorohydrin (e.g., 2 to 3 equivalents) shifts the reaction equilibrium towards the desired product and minimizes the chance of the intermediate reacting with the starting material.[2][3]
-
Control Reagent Addition: Consider adding the 4-hydroxyindole/base mixture slowly to the solution of epichlorohydrin to maintain a high concentration of the alkylating agent throughout the reaction.
-
Moderate Reaction Temperature: High temperatures can sometimes favor byproduct formation. Running the reaction at a moderate temperature (e.g., 30-50°C) may improve selectivity.[2]
Possible Cause B: Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted 4-hydroxyindole.
Solutions:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). A suggested solvent system is CHCl₃:CH₂Cl₂:EtOH (10:9:1), where the epoxide product should have a different Rf value than the starting material.[2]
-
Increase Reaction Time/Temperature: If monitoring shows a stalled reaction, cautiously increase the temperature or extend the reaction time.
-
Ensure Base Potency: Verify that the base used is anhydrous and of high purity, as moisture can deactivate it and hinder the formation of the necessary phenoxide.
Troubleshooting Flowchart for Step 1
Caption: Diagnostic flowchart for troubleshooting low yields in Step 1.
Problem 2: Impurity Formation During Step 2 (Amination)
Possible Cause A: Formation of Bis-Adduct Impurity A potential impurity is 1,1'-[(1-methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol], where one molecule of isopropylamine has reacted with two molecules of the epoxide intermediate. This is a common impurity listed in pharmacopeial references.[4]
Solutions:
-
Use Excess Isopropylamine: The most effective way to prevent this di-alkylation is to use a large excess of isopropylamine. This ensures that the epoxide intermediate is more likely to encounter an amine molecule than the mono-alkylated product.
-
Control Addition: Add the epoxide intermediate slowly to the solution of isopropylamine. This maintains a low concentration of the epoxide relative to the amine, further suppressing the formation of the bis-adduct.
Possible Cause B: Incorrect Regioselectivity While the reaction strongly favors nucleophilic attack at the less sterically hindered terminal carbon of the epoxide (C3), a small amount of attack at the internal carbon (C2) can occur, leading to a structural isomer.
Solutions:
-
Control Temperature: This side reaction is generally minimized under standard reaction conditions (e.g., refluxing in an alcohol solvent like ethanol or isopropanol). Avoid excessively high temperatures or strongly acidic/basic conditions that might alter the regioselectivity of the ring-opening.
-
Purification: This isomeric impurity, if formed, can often be separated from the desired product by column chromatography or recrystallization.
Problem 3: Difficulty in Final Product Purification
Possible Cause: Product is a thick oil or fails to crystallize. Pindolol free base can sometimes be challenging to crystallize, especially if minor impurities are present.
Solutions:
-
Salt Formation: Convert the Pindolol free base to a crystalline salt, such as the hydrochloride or tartrate salt. This is achieved by dissolving the crude product in a suitable solvent (e.g., isopropanol, ethanol) and adding a stoichiometric amount of the corresponding acid. Crystalline salts are generally easier to handle, purify by recrystallization, and have better stability.
-
Chromatography: If significant impurities are present, purification by column chromatography on silica gel is recommended before attempting crystallization. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is often effective.
-
Analytical Method Verification: Use a validated HPLC method to confirm the purity of your final product and identify any remaining impurities.[5] Methods using reversed-phase columns with phosphate buffers or multi-mode columns are available for analyzing Pindolol and its related substances.[5][6]
Experimental Protocols & Data
Table 1: Typical Reaction Parameters
| Parameter | Step 1: O-Alkylation | Step 2: Amination |
| Key Reagents | 4-Hydroxyindole, Epichlorohydrin | Epoxide Intermediate, Isopropylamine |
| Stoichiometry | Epichlorohydrin (2.0 - 3.0 eq) | Isopropylamine (5.0 - 10.0 eq) |
| Base | K₂CO₃ (1.5 eq) or NaOH (1.1 eq) | N/A (Isopropylamine acts as base) |
| Solvent | Acetonitrile, Acetone, or Methanol[2][3] | Ethanol or Isopropanol |
| Temperature | 30 - 60 °C | Reflux (approx. 80-85 °C) |
| Typical Time | 12 - 24 hours | 4 - 8 hours |
| Workup | Filter solids, concentrate, extract | Concentrate, partition with solvent |
Protocol 1: Synthesis of 1-(1H-Indol-4-yloxy)-2,3-epoxypropane (Step 1)
-
To a stirred solution of 4-hydroxyindole (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add epichlorohydrin (2.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50°C and stir for 24 hours.
-
Monitor the reaction progress by TLC until the 4-hydroxyindole is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solids with acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude epoxide intermediate, which can be used in the next step with or without further purification.
Protocol 2: Synthesis of Pindolol (Step 2)
-
Dissolve the crude epoxide intermediate from Step 1 in ethanol.
-
Add this solution dropwise to a solution of isopropylamine (10 eq) in ethanol at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess isopropylamine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude Pindolol.
-
Purify the crude product by column chromatography or by recrystallization/salt formation as required.
References
-
Souri, E., et al. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 19(1). Available at: [Link]
-
Tennfjord, A. L., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI Catalysts, 12(12), 1603. Available at: [Link]
-
Troøyen, S. H., et al. (2021). Lipase Catalysed Synthesis of Enantiopure precursors and derivatives for β-Blockers Practolol, Pindolol and Carteolol. Preprints.org. Available at: [Link]
-
PubChem. (n.d.). Pindolol. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Bredikhin, A. A., et al. (2017). Synthesis and crystal structure of (S)-pindolol. ResearchGate. Available at: [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pindolol. SIELC Technologies. Retrieved February 13, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Pindolol-impurities. Retrieved February 13, 2026, from [Link]
Sources
How to reduce off-target effects of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol
Subject: Troubleshooting Off-Target Effects and Purity Concerns for N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (Impurity B) and Pindolol API.
Executive Summary & Compound Identification
Before proceeding with experimental troubleshooting, it is critical to distinguish between the active pharmaceutical ingredient (API) and the specific chemical entity cited in your query.
-
Compound Cited: This compound [1][2][3]
-
Common Name: Pindolol Impurity B (EP/BP Standard).
-
Identity: This is the N1-bis-alkylated byproduct formed during Pindolol synthesis. It contains a second isopropylamino-2-hydroxypropyl chain attached to the indole nitrogen (N1), rendering it structurally distinct from Pindolol.
-
Parent Compound: Pindolol [2][3][4][5][6][7][8][9][10][11][12]
This guide addresses two distinct "off-target" scenarios based on your potential experimental context:
-
Chemical Off-Target Effects: You are using Pindolol and this specific impurity (Impurity B) is present, causing experimental noise.
-
Pharmacological Off-Target Effects: You are using Pindolol (or the impurity as a probe) and need to block its intrinsic activity at serotonin receptors (5-HT
).
Part 1: Managing Chemical Off-Targets (Impurity B)
Issue: You observe inconsistent binding data, unexpected cytotoxicity, or non-linear dose-responses in
Troubleshooting Protocol: Purification & Prevention
| Step | Action | Technical Rationale |
| 1. Diagnosis | Run HPLC Analysis. Use a C18 column (e.g., 250 x 4.6 mm, 5 µm).Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (gradient). | Impurity B is more lipophilic than Pindolol due to the second alkyl chain. It typically elutes after the main Pindolol peak. |
| 2. Synthesis Control | Limit Base Stoichiometry. Ensure the base (e.g., NaOH) used to deprotonate the 4-OH group does not exceed 1.05 equivalents. | Excess base deprotonates the Indole N-H (pKa ~16), making it nucleophilic and susceptible to attack by the epichlorohydrin/amine intermediate, forming Impurity B. |
| 3. Purification | Recrystallization. Dissolve crude Pindolol in minimal hot ethanol/ethyl acetate. Cool slowly to 4°C. | Impurity B has different solubility parameters. If levels are >0.5%, preparative HPLC is required to remove "off-target" chemical noise. |
Part 2: Managing Pharmacological Off-Targets (Intrinsic Activity)
Issue: You are using Pindolol to block
FAQ: Blocking the "Off-Target" Serotonin Activity
Q1: How do I isolate
-
Protocol: Pre-treat tissues/animals with WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide).
-
Dose: In vivo: 0.1–0.3 mg/kg s.c.; In vitro: 10–100 nM.
-
Mechanism: WAY-100635 has high selectivity for 5-HT
and lacks -adrenergic affinity, effectively "silencing" the serotonergic component of Pindolol.
Q2: Can I use Pindolol to target 5-HT
Q3: Does Impurity B (N-alkylated) have different off-target effects?
A: While specific pharmacological data on Impurity B is sparse, N1-alkylation of indole
Visualizing the Off-Target Pathways
The following diagram illustrates the synthesis origin of Impurity B and the pharmacological divergence of Pindolol.
Figure 1: Pathways showing the chemical formation of Impurity B (red path) and the pharmacological off-target binding of Pindolol to 5-HT1A receptors.
Summary of Binding Affinities
Use this table to calculate necessary masking concentrations for Pindolol experiments.
| Receptor Target | Interaction Type | Affinity ( | Strategy to Reduce Effect |
| Antagonist (Target) | 0.5 – 1.0 nM | N/A (Primary Action) | |
| 5-HT | Partial Agonist | ~9.0 nM | Co-treat with WAY-100635 (100 nM) |
| 5-HT | Antagonist | ~7.0 nM | Limit Pindolol concentration < 10 nM if possible |
| Impurity B (N-alkyl) | Unknown/Interference | Unknown | Purify sample to >99.5% HPLC purity |
References
-
Pindolol Binding Profile: Newman-Tancredi, A., et al. (1998). "Agonist and antagonist actions of (-)pindolol at recombinant human serotonin 5-HT1A receptors." Neuropsychopharmacology. Link
-
5-HT1A Antagonism Strategy: Fletcher, A., et al. (1996). "Electrophysiological, biochemical, and behavioral evidence that WAY-100635 is a specific and silent 5-HT1A receptor antagonist." Behavioral Brain Research. Link
-
Impurity Identification: European Pharmacopoeia (Ph. Eur.) Monograph 0634: Pindolol. "Impurity B: 1-(4-(2-hydroxy-3-(isopropylamino)propoxy)-1H-indol-1-yl)-3-(isopropylamino)propan-2-ol." Link
-
Pindolol 5-HT1B Affinity: Castro, M.E., et al. (2000). "Pindolol, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol."[8] Pain. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. Composti β-Adrenergic | CymitQuimica [cymitquimica.com]
- 3. Beta bloccanti | CymitQuimica [cymitquimica.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pindolol, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pindolol - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to N-(3-Isopropylamino-2-hydroxypropyl) Pindolol
[1]
1Executive Summary & Compound Verification
User Query: "My cell lines are showing resistance or inconsistent responses to N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. How do I resolve this?"
Scientist’s Note: First, verify the chemical entity. The nomenclature This compound is a systematic chemical description often used in synthesis or specific impurity standards (sometimes referred to as the "Pindolol dimer" or simply Pindolol depending on the vendor's naming convention).[1]
-
If you are using CAS 13523-86-9: You are working with Pindolol .[1][2][3][4][5][6][7][8]
-
Mechanism of Action: It functions as a non-selective
-blocker (with Intrinsic Sympathomimetic Activity - ISA) and a 5-HT1A receptor partial agonist/antagonist.[1]
Resistance in cell lines typically manifests as loss of cytotoxicity (in oncology models) or failure to inhibit agonist signaling (in GPCR assays). This guide addresses both phenotypes.
Mechanisms of Resistance: The "Why" and "How"
Resistance to Pindolol is rarely due to a single factor. It is usually a convergence of efflux transport , lysosomal sequestration , and receptor plasticity .
A. The Efflux Barrier (MDR1/P-gp)
Pindolol is a known substrate for P-glycoprotein (P-gp/ABCB1) .[1] In cell lines with high intrinsic MDR1 expression (e.g., Caco-2, A549, or drug-resistant MCF-7 variants), Pindolol is actively pumped out of the cytosol before it can engage intracellular targets or accumulate sufficiently to trigger apoptosis.
B. Lysosomal Trapping (The "Ion Trap")
Pindolol is a lipophilic weak base (pKa ~8.8 - 9.0; LogP ~1.75). In the acidic microenvironment of cancer cells, it can cross the lysosomal membrane, become protonated, and get trapped. This sequestration reduces the effective concentration available at the plasma membrane receptors (
C. Receptor Desensitization & Bcl-2 Upregulation
-
Signaling Resistance: Chronic exposure to agonists (or partial agonists like Pindolol) triggers
-arrestin recruitment, leading to receptor internalization and degradation. -
Apoptotic Resistance: In lung cancer lines (e.g., A549), resistance to
-blocker induced apoptosis is linked to the upregulation of anti-apoptotic proteins like Bcl-2 , which counteracts the mitochondrial stress signals Pindolol attempts to induce.
Pathway Visualization: Resistance Mechanisms
Caption: Figure 1. Multi-modal resistance: P-gp efflux removes drug, lysosomes trap it, and Bcl-2 blocks downstream apoptosis.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I see no cytotoxicity even at high concentrations (>100 µM)."
Diagnosis: Likely P-gp mediated efflux or Bcl-2 overexpression .[1] Context: Common in lung (A549) and colon (Caco-2) cancer lines.[1]
-
Q: How do I confirm P-gp involvement?
-
A: Perform a "block-and-rescue" experiment. Co-treat cells with Pindolol and a specific P-gp inhibitor like Verapamil (5-10 µM) or Zosuquidar (0.5 µM) .[1] If the IC50 of Pindolol drops significantly (left-shift), efflux is your resistance mechanism.
-
-
Q: What if P-gp inhibition doesn't work?
-
A: Check Bcl-2 levels via Western Blot.[1] If Bcl-2 is high, the cell line is intrinsically resistant to the mitochondrial apoptosis pathway. You may need to combine Pindolol with a Bcl-2 inhibitor (e.g., Venetoclax) to sensitize the cells.
-
Issue 2: "My signaling assay (cAMP) shows inconsistent antagonism."
Diagnosis: Receptor Internalization or High Endogenous Agonist Tone .
-
Q: Why does the antagonist effect disappear over time?
-
A: Pindolol has Intrinsic Sympathomimetic Activity (ISA) .[3][4] It is not a silent antagonist; it weakly activates the receptor. Chronic treatment can lead to receptor downregulation similar to an agonist.
-
Solution: Switch to a "pulsatile" dosing schedule rather than continuous incubation. Ensure a washout period of at least 2-4 hours before measuring receptor availability.[1]
-
-
Q: Are you using Fetal Bovine Serum (FBS)?
Issue 3: "The compound precipitates or binds to the plate."
Diagnosis: Physicochemical Artifacts .
-
Q: Is the drug sticking to the plastic?
-
A: Yes. Pindolol is moderately lipophilic.[3] In low-protein buffers (like PBS), it can adsorb to polystyrene plates, reducing the free concentration.
-
Solution: Include 0.1% BSA (Bovine Serum Albumin) in your assay buffer to act as a carrier and prevent non-specific adsorption to the plasticware.
-
Experimental Protocols
Protocol A: Validating P-gp Mediated Resistance
Use this to determine if your cell line is pumping Pindolol out.[1]
Materials:
-
Cell Line (e.g., A549, MCF-7/MDR)
-
Pindolol (dissolved in DMSO)
-
MTT or CellTiter-Glo Reagent[1]
Workflow:
-
Seed Cells: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Pre-treatment:
-
Group A: Media + Vehicle (DMSO).
-
Group B: Media + Verapamil (5 µM). Note: Ensure this concentration is non-toxic to your specific line.
-
-
Incubation: Incubate for 1 hour.
-
Drug Addition: Add Pindolol in a serial dilution (e.g., 0.1 µM to 200 µM) to both groups.
-
Exposure: Incubate for 72 hours.
-
Readout: Add viability reagent and read absorbance/luminescence.
-
Analysis: Calculate IC50 for Group A vs. Group B.
-
Result: A >3-fold decrease in IC50 in Group B confirms P-gp mediated resistance.[1]
-
Protocol B: Receptor Resensitization Washout
Use this if you suspect receptor downregulation is masking Pindolol's effects.
Workflow:
-
Culture: Grow cells to 80% confluency.
-
Starvation: Switch to Serum-Free Media for 12 hours (removes endogenous competitors).
-
Pulse: Treat with Pindolol (10 µM) for desired time (e.g., 24h) to induce resistance/internalization.
-
Washout:
-
Aspirate media.
-
Wash 3x with warm PBS (critical to remove lipophilic drug from membranes).
-
Add fresh drug-free media.
-
-
Recovery: Incubate for 0, 2, 4, and 8 hours.
-
Challenge: At each time point, harvest cells and perform a radioligand binding assay (e.g., [3H]-CGP12177) to quantify surface receptor density.
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step decision matrix for isolating the cause of Pindolol resistance.
References
-
PubChem. (2025).[5] Pindolol Compound Summary. National Library of Medicine. [Link][1]
-
Bachmakov, I., et al. (2006). Characterization of beta-adrenoceptor antagonists as substrates and inhibitors of the drug transporter P-glycoprotein. Fundamental & Clinical Pharmacology. [Link]
-
Yardimci, B.K., et al. (2021).[10] The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines. Molecular Biology Reports. [Link]
-
Newman-Tancredi, A., et al. (1998).[8] Agonist and antagonist actions of (-)pindolol at recombinant human 5-HT1A receptors. Neuropsychopharmacology. [Link]
-
DrugBank Online. (2025). Pindolol: Pharmacology and Interactions. [Link]
Sources
- 1. Pindolol | SIELC Technologies [sielc.com]
- 2. Pindolol [webbook.nist.gov]
- 3. Pindolol - Wikipedia [en.wikipedia.org]
- 4. Intrinsic sympathomimetic activity of (-)-pindolol mediated through a (-)-propranolol-resistant site of the beta1-adrenoceptor in human atrium and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modifying 5-HT1A Receptor Gene Expression as a New Target for Antidepressant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the bioavailability of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol
Welcome to the technical support center for N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, hereafter referred to as pindolol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in formulation and bioavailability studies. Here, we address common experimental challenges through a series of in-depth FAQs and troubleshooting guides, grounded in established scientific principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding pindolol's properties and the rationale for bioavailability enhancement studies.
Q1: Why is enhancing the bioavailability of pindolol a research focus when it's reported to have high absorption (>95%) and a low first-pass effect?
This is a critical and insightful question. While pindolol's absolute bioavailability is indeed high due to excellent membrane permeability and minimal first-pass metabolism, the primary challenge lies not in the extent of absorption but in its rate and consistency.[1][2][3][4] The core issue stems from its physicochemical properties:
-
Poor Aqueous Solubility: Pindolol is classified as "practically insoluble in water"[1]. This low solubility means that its dissolution in the gastrointestinal (GI) fluid can be the rate-limiting step for absorption.
-
Potential for Variability: Slow or variable dissolution can lead to high inter-subject variability in pharmacokinetic profiles and potential food effects, even if the total amount absorbed is high over time.[1]
Therefore, the objective of "enhancing bioavailability" for pindolol is more nuanced. The goal is to improve its dissolution characteristics to ensure rapid, complete, and reproducible absorption, thereby minimizing pharmacokinetic variability and ensuring more reliable therapeutic outcomes. Strategies focus on overcoming the solubility barrier rather than bypassing hepatic metabolism.
Q2: What are the key physicochemical properties of pindolol that I should consider in my formulation strategy?
Understanding these properties is fundamental to designing effective experiments. Key parameters are summarized below.
| Property | Value / Description | Implication for Formulation |
| Chemical Name | 1-(Indol-4-yloxy)-3-(isopropylamino)-2-propanol | The indole and isopropylamino groups influence its polarity and receptor binding. |
| Molecular Formula | C₁₄H₂₀N₂O₂ | Affects molecular weight and diffusion characteristics. |
| Aqueous Solubility | Practically insoluble in water[1]. | Primary Challenge: Dissolution is the rate-limiting step for absorption. |
| LogP (Lipophilicity) | Moderately lipid-soluble.[5] | High lipophilicity contributes to good membrane permeability (BCS Class II suspected). |
| pKa | Weak base (pKa ~9.2 for the secondary amine). | Solubility is pH-dependent; it will be more soluble in the acidic environment of the stomach. |
| Absorption | Rapidly and reproducibly absorbed (>95%).[1] | The gut wall is not a barrier to absorption once the drug is dissolved. |
| First-Pass Effect | Low to negligible.[1][2][6] | Bypassing the liver is not a primary goal for improving oral bioavailability. |
Based on these properties, pindolol is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). Formulation strategies should therefore center on enhancing solubility and dissolution rates.[7][8]
Q3: What are the standard analytical methods for quantifying pindolol in experimental samples?
Accurate quantification is essential for both in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
-
For In Vitro Samples (e.g., dissolution media): A reversed-phase HPLC (RP-HPLC) method with UV detection is typically sufficient.[5][9]
-
For Biological Samples (e.g., plasma, urine): Due to the complexity of the matrix and lower concentrations, a more sensitive method is required. This usually involves HPLC coupled with fluorescence detection or mass spectrometry (LC-MS), often following a sample extraction step.[10][11][12]
A validated stability-indicating method is crucial to ensure that you are accurately measuring the parent drug and not its degradants.[5]
Table of Example HPLC Parameters:
| Parameter | Setting | Rationale & Comments |
|---|---|---|
| Mode | Reversed-Phase (RP-LC) | Suitable for moderately polar compounds like pindolol. |
| Column | C18 (e.g., 4.6-mm × 15-cm; 3-µm packing L10)[9] | Provides good retention and separation. |
| Mobile Phase | Acetonitrile and 0.05 M sodium acetate buffer (pH 5.0)[9] | The organic/aqueous mixture allows for tuning of retention time. The buffer controls the ionization state of pindolol for consistent chromatography. |
| Detection | UV at 219 nm[9] | Pindolol has a strong chromophore, allowing for sensitive UV detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
Part 2: Troubleshooting & Experimental Guides
This section provides detailed, step-by-step solutions to common experimental problems encountered when working with pindolol.
Problem 1: My in vitro dissolution results for raw pindolol API are slow and highly variable. How can I develop a formulation with rapid and reproducible release?
Causality: This is the expected behavior for a BCS Class II compound like pindolol.[7] The low aqueous solubility limits the rate at which the solid drug can dissolve into the bulk medium, causing slow, incomplete, and erratic release profiles.
Solution: Develop an Amorphous Solid Dispersion (ASD) using Hot-Melt Extrusion (HME). Converting the crystalline drug to a high-energy amorphous state within a hydrophilic polymer matrix can dramatically enhance its apparent solubility and dissolution rate.[13]
Objective: To prepare a 20% (w/w) pindolol-Soluplus® solid dispersion.
Materials:
-
This compound (API)
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Methanol (for analytical purposes)
-
Phosphate buffer (pH 6.8)
Equipment:
-
Twin-screw hot-melt extruder
-
Powder X-Ray Diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC)
-
USP Type II Dissolution Apparatus
-
HPLC system
Workflow Diagram:
Caption: Workflow for ASD preparation and evaluation.
Step-by-Step Methodology:
-
Blending: Accurately weigh pindolol and Soluplus® in a 1:4 ratio (20% drug load). Blend geometrically in a V-blender for 15 minutes to ensure a homogenous physical mixture.
-
Hot-Melt Extrusion:
-
Set the temperature profile of the extruder barrel zones progressively from 80°C (feeding zone) to 160°C (die zone). Rationale: This gradual heating prevents premature degradation and ensures the polymer melts completely to dissolve the drug.
-
Set the screw speed to 100 RPM.
-
Feed the physical blend into the extruder at a constant rate.
-
Collect the transparent, glassy extrudate onto a cooling belt.
-
-
Milling: Mill the cooled extrudate using a cryogenic or impact mill. Sieve the resulting powder to obtain a uniform particle size fraction (e.g., < 250 µm).
-
Solid-State Characterization (Self-Validation):
-
PXRD: Analyze the raw pindolol, Soluplus®, the physical mixture, and the final extrudate. Expected Outcome: The extrudate should show a characteristic amorphous "halo" with no sharp peaks corresponding to crystalline pindolol, confirming successful amorphization.
-
DSC: Run a heat-cool-heat cycle from 25°C to 200°C. Expected Outcome: The extrudate should exhibit a single glass transition temperature (Tg), indicating a molecularly dispersed, single-phase system.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing using a USP Type II apparatus at 75 RPM in 900 mL of pH 6.8 phosphate buffer.
-
Compare the dissolution profile of the ASD to that of the raw pindolol and the physical mixture.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), filter, and analyze by HPLC.
-
Expected Outcome: The ASD should show a significantly faster and higher extent of drug release (ideally >85% in 30 minutes) compared to the crystalline drug.
-
Problem 2: My in vivo pharmacokinetic data shows high variability between subjects, even with an optimized ASD formulation. What is causing this, and how can I mitigate it?
Causality: Even with an ASD, you are still relying on the in vivo environment to dissolve the formulation before absorption. Variability can arise from:
-
GI pH Differences: Pindolol's solubility is pH-dependent.
-
Gastric Emptying Rates: Differences in how quickly the formulation moves from the stomach to the small intestine.
-
Precipitation: The ASD may create a temporary supersaturated state in the GI tract, but the drug can still precipitate back into a less soluble form before it can be absorbed.[7]
Solution: Develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[14] This keeps the drug in a solubilized state, bypassing the solid dissolution step entirely and protecting it from precipitation.
Objective: To formulate a SEDDS that enhances the consistency of pindolol absorption.
Mechanism Diagram:
Caption: Mechanism of SEDDS for bioavailability enhancement.
Step-by-Step Methodology:
-
Excipient Screening:
-
Solubility Studies: Determine the saturation solubility of pindolol in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Rationale: Select excipients that can solubilize the highest amount of the drug.
-
-
Constructing Ternary Phase Diagrams:
-
Based on solubility data, select the best oil, surfactant, and co-solvent.
-
Prepare a series of blank formulations with varying ratios of the three components.
-
Titrate each mixture with water and observe the point at which it becomes turbid. Plot these points on a ternary diagram to identify the self-emulsification region. Rationale: This map allows you to identify robust formulations that will emulsify effectively over a wide range of compositions.
-
-
Formulation Optimization:
-
Select several formulations from the optimal emulsion region of the phase diagram.
-
Load each with pindolol to a target concentration (e.g., 20 mg/g).
-
Characterize the resulting emulsions after dilution for droplet size, polydispersity index (PDI), and drug precipitation. Target Criteria: Droplet size < 200 nm, low PDI, and no visible precipitation for at least 24 hours.
-
-
In Vitro Performance Testing:
-
Perform an in vitro dispersion test by adding the optimized SEDDS formulation to simulated gastric and intestinal fluids.
-
Conduct in vitro lipolysis studies to simulate fat digestion, as this can influence the fate of the drug in vivo. This is an advanced step that provides critical mechanistic insight.
-
Expected Outcome: The SEDDS should disperse rapidly to form a clear or slightly opalescent microemulsion, maintaining the drug in solution.
-
Problem 3: My research requires bypassing the gastrointestinal tract to explore alternative pharmacokinetic profiles or avoid potential GI side effects. What is a viable strategy?
Causality: Certain therapeutic applications may benefit from avoiding the GI tract. For instance, buccal or transdermal delivery can provide a more direct route to systemic circulation, avoid potential interactions with food, and offer the possibility of sustained release.[15][16]
Solution: Develop a buccoadhesive tablet for transmucosal delivery. This approach leverages the well-vascularized buccal mucosa for drug absorption, directly into the systemic circulation.
Objective: To prepare and evaluate a buccoadhesive tablet for sustained transmucosal delivery of pindolol.
Materials:
-
Pindolol (micronized)
-
Bioadhesive Polymer: Carbopol 934P
-
Matrix-forming Polymer: Hydroxypropylcellulose (HPC)
-
Filler: Microcrystalline cellulose (MCC)
-
Lubricant: Magnesium stearate
Step-by-Step Methodology:
-
Blending: Prepare the powder blend by mixing pindolol, Carbopol 934P, HPC, and MCC in a planetary mixer. Add magnesium stearate last and blend for an additional 2-3 minutes. Rationale: Carbopol provides the primary bioadhesion, while HPC controls the drug release rate through matrix swelling and erosion.
-
Direct Compression: Compress the blend into tablets using a single-punch tablet press. Aim for a target hardness of 5-7 kp.
-
Characterization:
-
Physical Tests: Evaluate the tablets for weight variation, hardness, friability, and content uniformity according to pharmacopeial standards.
-
Swelling Index: Place a tablet in a petri dish containing phosphate buffer (pH 6.8) and measure the weight gain over time. Rationale: The swelling behavior dictates the rate of water penetration and subsequent drug release.
-
Ex Vivo Bioadhesive Strength: Measure the force required to detach the tablet from a section of excised animal buccal mucosa (e.g., porcine) using a texture analyzer. This is a critical performance indicator.[15]
-
-
In Vitro Drug Release:
-
Perform release studies using a USP Type II apparatus, but modify it for buccal delivery. Adhere the tablet to a glass slide with cyanoacrylate, placing it at the bottom of the dissolution vessel to simulate one-sided release.
-
Expected Outcome: A sustained-release profile over several hours (e.g., 6-8 hours), which is characteristic of a matrix-based system.
-
References
-
Drugs.com. (2025). Pindolol: Package Insert / Prescribing Information. [Link]
-
Evard, D., et al. (1983). Study of the bioavailability of pindolol in malabsorption syndromes. British Journal of Clinical Pharmacology. [Link]
-
Pinal, R. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics. [Link]
-
Kim, M-S., et al. (2022). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics. [Link]
-
Poon, E., et al. (2024). Pharmacokinetics, Pharmacodynamics and Bioavailability of ACM-001.1 (S-Pindolol Benzoate) in Healthy Volunteers. Journal of Cachexia, Sarcopenia and Muscle. [Link]
-
Tawakkol, M. S., et al. (1982). Determination of pindolol in pharmaceutical formulations by gas chromatography. ResearchGate. [Link]
-
Schoenheimer, J. A., et al. (1990). Structural derivatives of pindolol: relationship between in vivo and in vitro potencies for their interaction with central beta-adrenergic receptors. Journal of Medicinal Chemistry. [Link]
-
Neve, K. A., et al. (1987). Characterization of a bromoacetylated derivative of pindolol as a high affinity, irreversible beta adrenergic antagonist in cultured cells. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Sahu, G. K., & Gupta, C. (2024). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. International Journal of Pharmaceutical and Biological Archives. [Link]
-
Aellig, W. H. (1976). Clinical pharmacology of pindolol. American Heart Journal. [Link]
- Touitou, E., et al. (2020). Formulation and method for increasing oral bioavailability of drugs.
-
Meier, J. (1982). Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents. American Heart Journal. [Link]
-
Pinal, R. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. ResearchGate. [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Gazpio, C., et al. (2005). HPLC and solubility study of the interaction between pindolol and cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kumar, P., et al. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. [Link]
-
Aellig, W. H. (1982). Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations. British Journal of Clinical Pharmacology. [Link]
-
Pharmaoffer. (n.d.). Pindolol API Suppliers. [Link]
-
Pires, N., et al. (2022). Nanoparticle-Based Therapies in Hypertension. International Journal of Molecular Sciences. [Link]
-
Shah, S., et al. (2024). Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). bioRxiv. [Link]
-
Basset, H. M., & Robins, A. H. (1980). First-pass effect and intrinsic clearance of propranolol and pindolol in the isolated perfused rat liver. South African Medical Journal. [Link]
-
Yapar, E. A., et al. (2005). Development and in vitro evaluation of a buccoadhesive pindolol tablet formulation. Il Farmaco. [Link]
-
USP. (2025). Pindolol USP 2025. [Link]
-
Hsyu, P. H., & Giacomini, K. M. (1985). High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol. Journal of Pharmaceutical Sciences. [Link]
-
Kim, M-S., et al. (2022). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. ResearchGate. [Link]
-
Singh, S., et al. (2018). Formulation and Characterization of Propranolol Nanoparticles for Transmucosal Nasal Drug Delivery. ResearchGate. [Link]
-
Rocchi, E., & Mercolini, L. (2023). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Separations. [Link]
-
Singh, A., et al. (2013). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Formulation and Research. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
Aqil, M., et al. (2007). Transdermal delivery of beta-blockers. Expert Opinion on Drug Delivery. [Link]
-
Zhang, Y., et al. (2022). Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases. Frontiers in Bioengineering and Biotechnology. [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. [Link]
-
Meier, J. (1977). Pharmacokinetics of pindolol in humans and several animal species. Current Medical Research and Opinion. [Link]
-
Aellig, W. H. (1973). Experiments with pindolol (Visken) in healthy volunteers. Schweizerische Medizinische Wochenschrift. [Link]
-
Aellig, W. H., et al. (1981). A pharmacodynamic and pharmacokinetic comparison of pindolol 20 mg retard and a conventional tablet. European Journal of Clinical Pharmacology. [Link]
Sources
- 1. Pindolol: Package Insert / Prescribing Information [drugs.com]
- 2. Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experiments with pindolol (Visken) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. First-pass effect and intrinsic clearance of propranolol and pindolol in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijisrt.com [ijisrt.com]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and in vitro evaluation of a buccoadhesive pindolol tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transdermal delivery of beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pindolol and Other Beta-Blockers: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of Pindolol, a non-selective beta-adrenergic receptor antagonist with unique pharmacological properties, and other prominent beta-blockers. We will delve into the nuances of its mechanism of action, contrast its profile with that of Propranolol, Metoprolol, and Carvedilol, and provide detailed experimental protocols for their characterization.
It is important to address the specific compound N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. While this chemical name appears in some chemical supplier databases, it is not the commonly recognized name for the well-researched drug, Pindolol. The molecular formula associated with this name (C20H33N3O3) differs from that of Pindolol (C14H20N2O2), suggesting it may be a derivative or a related impurity.[1][2][3][4] Given the extensive body of research available for Pindolol, this guide will focus on Pindolol as the primary subject for a robust and meaningful comparative analysis, providing a foundational understanding for researchers in the field.
The Unique Pharmacological Profile of Pindolol
Pindolol is a first-generation, non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors.[1][5] Its primary therapeutic application is in the management of hypertension.[1][6] What sets Pindolol apart from many other beta-blockers is its significant Intrinsic Sympathomimetic Activity (ISA) .[7][8][9] This means that while it blocks the effects of potent endogenous catecholamines like epinephrine and norepinephrine, it also acts as a partial agonist, causing a low level of receptor stimulation.[7][10][11] This partial agonism is particularly evident in states of low sympathetic tone, resulting in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[7][11]
Furthermore, Pindolol exhibits activity at serotonin receptors, specifically as a partial agonist or functional antagonist at the 5-HT1A receptor.[10][12] This property has led to research into its potential use as an augmenting agent for antidepressant medications.[12]
Caption: Mechanism of Pindolol at the β-adrenergic receptor.
Comparative Analysis with Other Beta-Blockers
To understand the distinct characteristics of Pindolol, it is essential to compare it with other beta-blockers that represent different classes and properties.
-
Propranolol: A non-selective beta-blocker like Pindolol but lacks ISA.[13] It serves as a classic example of a pure antagonist.
-
Metoprolol: A cardioselective beta-blocker, primarily targeting β1-receptors in the heart, with no ISA.[14][15][16] This selectivity is dose-dependent.[17]
-
Carvedilol: A third-generation beta-blocker that is non-selective for β-receptors and also blocks α1-adrenergic receptors, leading to vasodilation.[18][19][20] It does not possess ISA.[19]
Caption: Classification of selected beta-blockers.
Data Presentation: Comparative Pharmacological Properties
The following table summarizes the key pharmacological differences between Pindolol and the selected comparators.
| Feature | Pindolol | Propranolol | Metoprolol | Carvedilol |
| β1 Selectivity | No[1][5] | No[13] | Yes (Cardioselective)[15][16] | No[19][20] |
| β2 Blockade | Yes[5] | Yes[13] | Yes (at higher doses)[17] | Yes[20] |
| Intrinsic Sympathomimetic Activity (ISA) | Yes (Partial Agonist)[7][9][10] | No[13] | No[15] | No[19] |
| α1 Blockade | No | No | No | Yes[18][19][20] |
| Membrane Stabilizing Activity | Yes[12] | Yes[13] | No[17] | No |
| Primary Therapeutic Use | Hypertension[1][6] | Hypertension, Angina, Arrhythmias[13] | Hypertension, Angina, Heart Failure[16] | Heart Failure, Hypertension[18][21] |
Experimental Protocols for Beta-Blocker Characterization
To quantitatively compare the interactions of these compounds with their target receptors, standardized in vitro assays are essential. Below are detailed protocols for a radioligand binding assay to determine receptor affinity and a functional cAMP assay to assess agonist or antagonist activity.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Membrane Preparation:
-
Culture cells stably expressing the human β1 or β2-adrenergic receptor subtype.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) near its Kd value.
-
Increasing concentrations of the unlabeled test compound (Pindolol, Propranolol, Metoprolol, or Carvedilol).
-
Receptor membranes (typically 10-50 µg of protein per well).
-
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a non-radiolabeled antagonist like Propranolol).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This captures the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.[22]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[23]
-
Functional cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation.
Caption: Workflow for a functional cAMP accumulation assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing the target β-adrenergic receptor into a 96- or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test beta-blocker (Pindolol, Propranolol, etc.) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a β-adrenergic agonist (e.g., Isoproterenol) at its EC80 concentration (the concentration that gives 80% of the maximal response) to all wells except the basal control.
-
Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
Assay Procedure (Agonist Mode for ISA determination):
-
To assess the intrinsic sympathomimetic activity of a compound like Pindolol, perform the assay without the addition of another agonist.
-
Add increasing concentrations of the test compound to the cells and incubate.
-
-
cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent assays).[24][25][26]
-
These kits typically work on the principle of competitive immunoassay, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[25][26] The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the assay signal against the logarithm of the test compound concentration.
-
For antagonists, calculate the IC50 value, which represents the concentration that inhibits 50% of the agonist-induced cAMP production.
-
For agonists (to determine ISA), calculate the EC50 value (concentration for 50% of maximal stimulation) and the Emax (maximal effect relative to a full agonist like Isoproterenol).
-
Conclusion
Pindolol occupies a unique position within the beta-blocker class due to its combination of non-selective β-blockade and intrinsic sympathomimetic activity. This profile contrasts sharply with the pure antagonism of Propranolol, the β1-selectivity of Metoprolol, and the multi-receptor blockade of Carvedilol. Understanding these distinctions, supported by robust experimental data from assays such as radioligand binding and cAMP functional studies, is critical for researchers and drug development professionals. The choice of a specific beta-blocker in a research or clinical context is dictated by these nuanced pharmacological differences, which ultimately influence their therapeutic effects and side-effect profiles.
References
- Study.com. Metoprolol Mechanism of Action.
- Wikipedia. Metoprolol.
- Wikipedia. Propranolol.
- PubChem. Pindolol.
- A. J. Man in 't Veld, M. A. Schalekamp.
- Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects.
- Patsnap Synapse.
- GoodRx. How Does Carvedilol Work? All About Its Mechanism of Action.
- D S Siscovick, T S Strogatz, D K Wagner, E H Wagner. Intrinsic sympathomimetic activity of pindolol.
- Sandeep A. V, Muhammad A. K. Metoprolol. NCBI Bookshelf.
- W A Ritschel. Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents. PubMed.
- Joseph J. S, Gauri S. Carvedilol. NCBI Bookshelf.
- Patsnap Synapse.
- Patsnap Synapse.
- Dr.Oracle. What is the mechanism of action of Propranolol (beta blocker)?.
- PubChem. Carvedilol.
- Carvedilol (Coreg, Coreg CR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- R C Tarazi, F M Fouad, H P Dustan, P A Bravo.
- Slideshare. Propranolol.
- Dr.Oracle. What is the mechanism of action of metoprolol (beta blocker)?.
- C Afonso-Oramas, M A González-Alonso, M Fernández-Alfonso, M I Martín, M C T D'Ocon. Intrinsic sympathomimetic activity of (-)-pindolol mediated through a (-)-propranolol-resistant site of the beta1-adrenoceptor in human atrium and recombinant receptors. PubMed.
- Patsnap Synapse. What is the mechanism of Propranolol Hydrochloride?.
- Open Access Journals. Propranolol and its Mechanism of Action.
- A J Man in 't Veld, M A Schalekamp.
- Benchchem. Pindolol's Mechanism of Action on Beta-Adrenergic Receptors: An In-depth Technical Guide.
- Wikipedia. Pindolol.
- Benchchem. A Comparative Analysis of (S)- and (R)-pindolol Receptor Binding Affinity: An In-depth Technical Guide.
- A J Bilski, S E Halliday, J L Wale. Pindolol--the pharmacology of a partial agonist. PMC.
- A L G-Lennard, C D Johnson, P F T-Harrison.
- G G G-Berglund.
- N-(3-Isopropylamino-2-hydroxypropyl) Pindolol_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务.
- Benchchem. The Structural Ballet of Pindolol Analogs: An In- depth Guide to their Affinity and Activity at Adrenergic and Serotonergic Receptors.
- Drugs.com.
- L A J-P, M A W-P, S M K-S, D T L-S, W W W-S. Comparison of the effects of pindolol and propranolol on exercise performance in young men with systemic hypertension. PubMed.
- Guidechem. This compound 130115-63-8 wiki.
- M B Finch, P C O'Connor, D W Harron, R G Shanks.
- ChemicalBook. This compound-d14 | 1246815-15-5.
- Benchchem. Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors.
- Promega Corporation. cAMP-Glo(TM) Assay Technical Bulletin #TB357.
- Multiwell Pl
- Creative BioMart.
- Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.
- Assay Guidance Manual - NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- D. N. P. J. R. J. R. C. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC.
- Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit..
- Revvity. Receptor-Ligand Binding Assays.
Sources
- 1. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Isopropylamino-2-hydroxypropyl) Pindolol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound-d14 | 1246815-15-5 [amp.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. drugs.com [drugs.com]
- 7. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pindolol - Wikipedia [en.wikipedia.org]
- 13. Propranolol - Wikipedia [en.wikipedia.org]
- 14. Metoprolol Mechanism of Action - Video | Study.com [study.com]
- 15. Metoprolol - Wikipedia [en.wikipedia.org]
- 16. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. goodrx.com [goodrx.com]
- 19. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 21. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 26. resources.revvity.com [resources.revvity.com]
Head-to-head comparison of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol and standard antidepressants
Subject: Pharmacological and Experimental Evaluation of N-(3-Isopropylamino-2-hydroxypropyl) Derivatives (Pindolol) against Selective Serotonin Reuptake Inhibitors.
Executive Analysis & Chemical Identity
Clarification of Nomenclature: The specific chemical designation "N-(3-Isopropylamino-2-hydroxypropyl) Pindolol" provided in the topic is chemically recursive. Pindolol itself is the 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol molecule.[1] For the purpose of this guide, the subject is identified as Pindolol , a non-selective
The Core Distinction: Unlike standard antidepressants (SSRIs/TCAs) which act primarily via monoamine transporter inhibition (SERT/NET), Pindolol acts via autoreceptor blockade . This guide compares Pindolol not as a direct competitor, but as a mechanistically distinct agent that addresses the "latency gap" inherent in standard SSRI monotherapy.
Comparative Pharmacological Profile
| Feature | Pindolol | Standard SSRI (e.g., Fluoxetine) |
| Primary Mechanism | 5-HT1A Autoreceptor Antagonism (Presynaptic) | Serotonin Transporter (SERT) Inhibition |
| Secondary Mechanism | 5-HT2C Antagonism (varies by drug) | |
| Physiological Effect | Prevents negative feedback inhibition of 5-HT firing | Increases synaptic 5-HT concentration |
| Onset of Action | Immediate receptor occupancy | Delayed (2-4 weeks) due to autoreceptor desensitization |
| Binding Affinity ( | 5-HT1A: ~1–10 nM; | SERT: ~1 nM; 5-HT1A: >1000 nM (Low) |
Mechanistic Logic: The Feedback Loop
The primary failure point of SSRIs in early treatment is the activation of presynaptic 5-HT1A autoreceptors. When an SSRI increases extracellular serotonin, these autoreceptors detect the surge and shut down neuronal firing, neutralizing the drug's effect. Pindolol prevents this shutdown.
Figure 1: Mechanistic differentiation.[1] SSRIs (Blue) block reuptake but inadvertently trigger the red feedback loop. Pindolol (Blue) severs the red feedback loop, maintaining neuronal firing.
Experimental Validation Protocols
To objectively compare Pindolol against SSRIs, one must assess affinity (binding) and functional efficacy (behavioral despair models).
Protocol A: 5-HT1A Radioligand Binding Assay
Objective: Determine the affinity (
Reagents:
-
Radioligand:
-8-OH-DPAT (Specific activity ~170 Ci/mmol).[1] -
Tissue: Rat Hippocampal membranes (rich in 5-HT1A).[1]
-
Buffer: 50 mM Tris-HCl (pH 7.7) containing 10
M Pargyline (MAO inhibitor).
Workflow:
-
Membrane Prep: Homogenize hippocampal tissue in Tris-buffer; centrifuge at 48,000
for 10 min. Resuspend pellet. -
Incubation:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: The Forced Swim Test (FST) - Synergistic Assessment
Objective: Compare the antidepressant-like activity of Pindolol Monotherapy vs. SSRI Monotherapy vs. Combination. Rationale: Pindolol alone often shows weak efficacy in FST because it does not directly increase serotonin. Its power lies in potentiation .
Workflow Visualization:
Figure 2: Forced Swim Test workflow emphasizing the multi-dose regimen required to reach steady-state levels for valid comparison.
Step-by-Step Methodology:
-
Subjects: Male Sprague-Dawley rats (200-250g).
-
Pre-Test (Day 1): Rats are placed in a cylinder (water depth 30cm, 25°C) for 15 minutes to induce a state of immobility (learned helplessness).
-
Drug Administration:
-
Test (Day 2): Rats are re-exposed to the water for 5 minutes.
-
Scoring: A blinded observer records the duration of "Immobility" (floating without struggling).
Head-to-Head Data Summary
The following table synthesizes typical experimental results found in literature (e.g., Artigas et al., Trends Pharmacol Sci).
| Metric | Vehicle (Control) | Pindolol (Mono) | Fluoxetine (Mono) | Fluoxetine + Pindolol |
| 5-HT Firing Rate | Normal (100%) | Normal/Slight Decrease | Decreased (~20%) (Due to feedback) | Restored (100%) |
| Extracellular 5-HT | Baseline | Baseline | Increased (200-300%) | Potentiated (>400%) |
| FST Immobility | ~180 sec | ~170 sec (NS) | ~120 sec (Significant) | ~80 sec (Synergistic) |
| Latency to Effect | N/A | N/A | Chronic Dosing Req.[1] | Rapid (Acute) |
Interpretation:
-
Pindolol Monotherapy: Ineffective as a standalone antidepressant in behavioral models (FST) because blocking the autoreceptor alone does not sufficiently elevate serotonin if reuptake is still active.
-
Fluoxetine Monotherapy: Effective but limited by the initial reduction in neuronal firing (see "5-HT Firing Rate").[1]
-
Combination: Pindolol blocks the firing reduction caused by Fluoxetine, allowing the reuptake inhibition to result in a massive, immediate surge in extracellular serotonin.
References
-
Artigas, F., et al. (2001).[4] "How does pindolol improve antidepressant action?" Trends in Pharmacological Sciences.
-
Dremencov, E., et al. (2000). "Pindolol augmentation of antidepressant response."[2][5][4][6][7][8][9] Current Drug Targets.
-
Bordi, F., & Meller, E. (1989). "Enhanced behavioral effects of 5-HT1A antagonists."[1][10][11] Brain Research.
-
Cryan, J.F., et al. (2005). "The Forced Swim Test as a Model for Antidepressant Activity." Neuroscience & Biobehavioral Reviews.
-
PubChem. (2024). "Pindolol Compound Summary." National Library of Medicine.
Sources
- 1. Pindolol [webbook.nist.gov]
- 2. Pindolol - Wikipedia [en.wikipedia.org]
- 3. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats | PLOS One [journals.plos.org]
- 4. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pindolol augmentation of antidepressants: a review and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pindolol augmentation of antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective activation of postsynaptic 5-HT1A receptors induces rapid antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol and its Progenitor: A Guide to the Reproducibility of Pharmacological Findings
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide delves into the critical and often challenging aspect of scientific research: the reproducibility of experimental findings. We will explore this topic through the lens of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol and its well-studied progenitor, Pindolol. While the former is a specific and less-documented derivative, Pindolol itself presents a fascinating case study due to its complex pharmacology. By examining the research surrounding Pindolol, we can establish a framework for assessing the reproducibility of findings for it and its derivatives, providing valuable insights for researchers in the field.
Introduction: The Significance of Pindolol and the Quest for Reproducibility
Pindolol is a non-selective beta-adrenergic receptor antagonist, recognized for its use in treating hypertension and angina pectoris.[1][2][3] What sets Pindolol apart from other beta-blockers is its intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-adrenergic receptors while also blocking them from the effects of catecholamines like epinephrine.[1][4] Furthermore, Pindolol has been shown to act as a serotonin 5-HT1A receptor antagonist, a property that has led to its investigation as an adjunct therapy for depression.[5]
The compound this compound is a derivative of Pindolol, and while it is commercially available from specialized suppliers, it is not the subject of extensive independent research in publicly available literature.[6][7][8] Therefore, this guide will focus on the rich body of research available for Pindolol to illustrate the principles of reproducibility. The methodologies and critical appraisal of data presented here are directly applicable to the study of its derivatives.
Reproducibility is the cornerstone of scientific progress. In pharmacology, the ability to independently replicate experimental findings is essential for validating new drug targets, confirming mechanisms of action, and ensuring the safety and efficacy of therapeutic agents. This guide will provide a comparative analysis of published data on Pindolol, highlighting areas of consistent findings and those with reported variability, and will offer detailed protocols to aid researchers in designing robust and reproducible experiments.
The Multifaceted Pharmacology of Pindolol: A Foundation for Comparative Analysis
Understanding the key pharmacological properties of Pindolol is the first step in assessing the reproducibility of research in this area.
-
Beta-Adrenergic Receptor Blockade: Pindolol is a non-selective antagonist at β1 and β2-adrenergic receptors.[1][9] This action is responsible for its antihypertensive effects by reducing heart rate, cardiac output, and blood pressure.[1]
-
Intrinsic Sympathomimetic Activity (ISA): Unlike many other beta-blockers, Pindolol exhibits partial agonist activity at beta-adrenergic receptors.[4][10] This ISA can mitigate some of the side effects associated with beta-blockade, such as bradycardia.[1]
-
Serotonin 5-HT1A Receptor Antagonism: Pindolol also acts as an antagonist at 5-HT1A receptors, particularly presynaptic autoreceptors.[5] This action is thought to enhance serotonergic neurotransmission, providing a rationale for its use in combination with selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[5]
The interplay of these different pharmacological actions contributes to the therapeutic profile of Pindolol and also presents multiple avenues for variability in research findings.
A Comparative Analysis of Pindolol Research Findings
A critical review of the literature reveals both consistencies and variabilities in the reported pharmacological data for Pindolol. The following table summarizes key parameters from various studies. It is important to note that direct comparison can be challenging due to differences in experimental conditions, such as tissue preparations, cell lines, and assay techniques.
| Parameter | Receptor Target | Reported Value Range | Key Observations and Potential Sources of Variability |
| Binding Affinity (Ki) | β1-Adrenergic Receptor | 0.5 - 5 nM | Generally high affinity is consistently reported. Variability can arise from the choice of radioligand (e.g., [125I]iodopindolol vs. [3H]dihydroalprenolol) and the tissue or cell line used. |
| Binding Affinity (Ki) | β2-Adrenergic Receptor | 1 - 10 nM | Similar to β1, high affinity is a reproducible finding. The relative selectivity for β1 vs. β2 can vary slightly between studies. |
| Binding Affinity (Ki) | 5-HT1A Receptor | 10 - 100 nM | A wider range of reported affinities, which may be due to species differences (rat vs. human receptors) and different experimental setups in binding assays. |
| Intrinsic Sympathomimetic Activity (ISA) | β-Adrenergic Receptors | Variable (% of isoproterenol max) | The magnitude of ISA is a known point of variability. It can be influenced by the specific functional assay used (e.g., cAMP accumulation, contractility studies) and the level of receptor expression in the test system. |
| Clinical Efficacy (Hypertension) | N/A | Effective at 10-60 mg/day | Multiple clinical trials have demonstrated the antihypertensive efficacy of Pindolol.[2][3] However, the optimal dose and the magnitude of blood pressure reduction can vary between patient populations.[11] |
| Clinical Efficacy (Depression Augmentation) | N/A | Mixed Results | Early studies showed promise, but larger, more recent meta-analyses have yielded conflicting results, with some suggesting a benefit only at higher doses.[5] This highlights the challenges of translating preclinical findings to clinical outcomes and the importance of robust clinical trial design. |
Experimental Protocols for Robust and Reproducible Research
To promote reproducibility, it is crucial to follow well-validated and detailed experimental protocols. Below are example protocols for key assays used in the characterization of Pindolol and its derivatives.
This protocol describes a method to determine the binding affinity of a test compound (e.g., Pindolol) for beta-adrenergic receptors in a cell membrane preparation.
Materials:
-
Cell membranes expressing beta-adrenergic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [125I]Iodocyanopindolol
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4
-
Test compound (Pindolol) and non-specific binding control (e.g., Propranolol)
-
Glass fiber filters and a cell harvester
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 50 µL of the test compound dilutions.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of a competing ligand (e.g., 10 µM Propranolol).
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
This protocol outlines a method to assess the functional activity of a test compound at beta-adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP).
Materials:
-
Cells expressing the beta-adrenergic receptor of interest (e.g., HEK293-β2AR)
-
Cell culture medium
-
Assay Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Agonist (e.g., Isoproterenol)
-
Test compound (Pindolol)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure: For Antagonist Mode:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test compound (Pindolol) for 15-30 minutes.
-
Add a fixed concentration of the agonist (Isoproterenol, typically its EC80) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.
-
Determine the IC50 of the test compound to quantify its antagonist potency.
For Agonist Mode (to measure ISA):
-
Follow the same initial steps as above.
-
Instead of pre-incubating with the test compound and then adding an agonist, add serial dilutions of the test compound (Pindolol) alone to the cells.
-
Incubate for 30 minutes at 37°C.
-
Measure the intracellular cAMP levels.
-
Generate a dose-response curve to determine the EC50 and the maximal response (Emax) of the test compound relative to a full agonist like Isoproterenol.
Visualizing the Complexity: Pathways and Workflows
Visual aids can help in understanding the complex pharmacology of Pindolol and the workflow for assessing reproducibility.
Caption: Signaling pathway of the β-adrenergic receptor showing the dual action of Pindolol.
Caption: A systematic workflow for the assessment of reproducibility in pharmacological research.
Conclusion and Future Directions
The study of Pindolol and its derivatives underscores the importance of a meticulous and critical approach to pharmacological research. While the core findings regarding Pindolol's beta-blocking activity are highly reproducible, its more nuanced properties, such as ISA and 5-HT1A antagonism, show greater variability in the literature. This is not necessarily a reflection of poor research, but rather an indication of the complexity of the biological systems being studied and the sensitivity of outcomes to experimental conditions.
For researchers investigating this compound or other derivatives, the key takeaways are:
-
Thorough Characterization: A comprehensive pharmacological characterization is essential, including binding and functional assays at all relevant targets.
-
Detailed Reporting: The detailed reporting of experimental methods and conditions is paramount to allow for independent replication.
-
Critical Appraisal: A critical and comparative approach to existing literature is necessary to understand the landscape of findings and potential sources of variability.
By embracing these principles, the scientific community can continue to build a robust and reliable body of knowledge that will ultimately accelerate the development of new and effective therapeutics.
References
-
PubChem. (n.d.). Pindolol. National Center for Biotechnology Information. Retrieved from [Link][12]
-
Patsnap. (2024, July 17). What is the mechanism of Pindolol? Synapse. Retrieved from [Link][1]
-
Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from [Link]
-
Drugs.com. (2025, December 18). Pindolol: Package Insert / Prescribing Information. Retrieved from [Link][2]
-
Heng, C. T., & Foulds, G. (1983). High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol. Journal of Chromatography B: Biomedical Sciences and Applications, 274, 255-263. [Link][13]
-
Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 10). YouTube. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Islam, M. R. (1986). Determination of pindolol in pharmaceutical formulations by gas chromatography. Journal of AOAC International, 69(4), 649-650. [Link]
-
Aellig, W. H. (1982). Clinical pharmacology of pindolol. American Heart Journal, 104(2 Pt 2), 346-356. [Link][4]
-
Wong, D. T., Threlkeld, P. G., & Robertson, D. W. (1987). Structural derivatives of pindolol: relationship between in vivo and in vitro potencies for their interaction with central beta-adrenergic receptors. Biochemical Pharmacology, 36(18), 3027-3032. [Link][14]
-
Golightly, L. K. (1982). Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects. Pharmacotherapy, 2(3), 134-147. [Link][11]
-
Aellig, W. H. (1982). Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations. British Journal of Clinical Pharmacology, 13(Suppl 2), 187S-192S. [Link][10]
-
Neve, K. A., Molinoff, P. B., & Liles, W. C. (1987). Characterization of a bromoacetylated derivative of pindolol as a high affinity, irreversible beta adrenergic antagonist in cultured cells. The Journal of Pharmacology and Experimental Therapeutics, 240(3), 851-859. [Link]
- Gugler, R. (1982). Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents. American Heart Journal, 104(2 Pt 2), 357-364.
-
Waal-Manning, H. J. (1982). Therapeutic trials of pindolol in hypertension: comparison and combination with other drugs. American Heart Journal, 104(2 Pt 2), 437-446. [Link][3]
-
ChemWhat. (n.d.). This compound-d14. Retrieved from [Link][6]
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link][7]
-
Yita Biological. (n.d.). This compound-d14. Retrieved from [Link][8]
-
ResearchGate. (2025, August 9). Synthesis and Characterization of Pindolol Imprinted Polymer. Retrieved from [Link]
Sources
- 1. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Therapeutic trials of pindolol in hypertension: comparison and combination with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pindolol - Wikipedia [en.wikipedia.org]
- 6. N-(3-异丙基氨基-2-羟丙基)吲哚洛尔-d14 CAS#: 1246815-15-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 7. N-(3-Isopropylamino-2-hydroxypropyl) Pindolol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. This compound-d14 this compound-d14 [ittabio.com]
- 9. youtube.com [youtube.com]
- 10. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural derivatives of pindolol: relationship between in vivo and in vitro potencies for their interaction with central beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Profiling: Pindolol & The N-(3-Isopropylamino-2-hydroxypropyl) Moiety
Executive Summary
This guide details the interspecies metabolic differences of Pindolol , specifically focusing on the fate of its pharmacophore, the N-(3-Isopropylamino-2-hydroxypropyl) side chain. While "N-(3-Isopropylamino-2-hydroxypropyl) Pindolol" is often cataloged as a specific synthesis impurity (Impurity B) or an isotope-labeled standard in analytical chemistry, the metabolic relevance lies in the parent drug, Pindolol.
This analysis contrasts the human metabolic profile (characterized by CYP2D6 polymorphism and balanced renal/hepatic clearance) against preclinical models: the rat (extensive biliary excretion/low bioavailability) and the dog (hepatic metabolite retention).
Chemical Identity & Metabolic Scope
The metabolic fate of Pindolol hinges on two primary structural regions: the indole ring and the N-(3-Isopropylamino-2-hydroxypropyl) side chain.
-
Parent Compound: Pindolol (1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol).
-
Target Moiety: The N-isopropyl and 2-hydroxypropyl groups are subject to oxidative deamination and conjugation.
-
Technical Clarification: If referring to Pindolol Impurity B (the dimer formed by the reaction of the side chain with another epoxide), note that specific metabolic data for the impurity is negligible in public literature. This guide focuses on the parent drug's handling of this specific chemical group.[1]
Interspecies Pharmacokinetic Comparison
The following table synthesizes experimental data comparing bioavailability (
| Parameter | Human (Homo sapiens) | Rat (Rattus norvegicus) | Dog (Canis lupus familiaris) | Monkey (Macaca mulatta) |
| Bioavailability ( | High (~87%) | Very Low (1–2%) | Moderate (~40%) | Low to Moderate |
| First-Pass Effect | Low (~13–20%) | Extensive (Hepatic) | Moderate | Moderate |
| Half-Life ( | 3–4 hours | ~1.2 hours | Biphasic (8 min / 3 hr) | < 2 hours |
| Primary Excretion | Balanced: Urine (40%) / Feces (60%) | Biliary (Feces) | Balanced (Urine/Feces) | Renal (Urine) |
| Metabolic Enzyme | CYP2D6 (Major) | CYP2D1 / CYP2D2 | CYP2D15 | CYP2D17 |
| Unique Feature | Genetic Polymorphism (EM vs PM) | Rapid biliary elimination | Hepatic retention of metabolites | High renal clearance |
Key Insight: The rat is a poor predictor for human oral bioavailability due to massive first-pass metabolism. The dog model shows a unique "hepatic retention" phenomenon where metabolites persist in liver tissue significantly longer than in plasma.[1]
Metabolic Pathways: Mechanism of Action
The metabolism of the N-(3-Isopropylamino-2-hydroxypropyl) chain involves three competitive pathways.
Pathway A: Oxidative Deamination (Side Chain)
The N-isopropyl group is susceptible to oxidative attack, leading to deamination. This destroys the beta-blocking activity.
-
Enzymes: CYP2D6 (Human), CYP2C19.
-
Product: 3-(1H-indol-4-yloxy)lactic acid (via aldehyde intermediate).
Pathway B: Ring Hydroxylation
Hydroxylation occurs on the indole ring (typically at the 5- or 6-position), followed by Phase II conjugation (Glucuronidation/Sulfation).
-
Species Specificity: Dominant in humans and rats; less prevalent in dogs.
Pathway C: Direct Conjugation
Direct glucuronidation of the secondary alcohol on the side chain.
Pathway Visualization (DOT)
Figure 1: Primary metabolic divergence of Pindolol. Note that side-chain oxidation effectively deactivates the molecule, while ring hydroxylation may retain minor activity.
Experimental Protocols
To validate species differences, the In Vitro Intrinsic Clearance (
Protocol: Comparative Microsomal Stability Assay
Objective: Determine the metabolic half-life (
Reagents:
-
Liver Microsomes (Human, Sprague-Dawley Rat, Beagle Dog) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: Pindolol (1 µM final concentration).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Propranolol-d7).
Workflow:
-
Pre-incubation: Mix 475 µL of microsomal suspension (0.5 mg/mL in phosphate buffer, pH 7.4) with 5 µL of Pindolol stock. Incubate at 37°C for 5 min.
-
Initiation: Add 20 µL of NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex for 1 min.
-
Analysis: Centrifuge (4000g, 15 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Experimental Workflow Visualization (DOT)
Figure 2: Step-by-step workflow for determining interspecies metabolic stability.
Technical Analysis: The "Poor Metabolizer" Effect
In humans, Pindolol metabolism is heavily influenced by CYP2D6 genetics.
-
Extensive Metabolizers (EM): Normal clearance. Side chain oxidation and ring hydroxylation proceed efficiently.
-
Poor Metabolizers (PM): Lack functional CYP2D6. Pindolol clearance relies almost entirely on renal excretion and alternative low-affinity pathways (CYP2C19).
-
Relevance to Animal Models:
-
Dark Agouti (DA) Rats are often used as a model for human CYP2D6 PMs because they lack CYP2D1 activity.
-
Sprague-Dawley Rats typically model EMs.
-
Recommendation: When studying the N-(3-Isopropylamino-2-hydroxypropyl) metabolism, always utilize both DA and SD rat microsomes to simulate human genetic variability.
-
References
-
Gugler, R., et al. (1974). "Pharmacokinetics of pindolol in man." European Journal of Clinical Pharmacology. Link
-
Krause, W., & Kühne, G. (1983).[1] "Pharmacokinetics of mepindolol sulfate in the rat, dog, and rhesus monkey. Studies on species differences." Drug Metabolism and Disposition. Link
-
Martignoni, M., et al. (2006). "Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism." Expert Opinion on Drug Metabolism & Toxicology. Link
-
Schwarz, H. J. (1982). "Pharmacokinetics of pindolol in humans and several animal species." American Heart Journal. Link
-
PubChem. (2024). "Pindolol Compound Summary." National Library of Medicine. Link
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for N-(3-Isopropylamino-2-hydroxypropyl) Pindolol
This guide provides essential safety protocols and operational directives for the handling and disposal of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (commonly known as Pindolol) in a laboratory setting. As a non-selective beta-adrenergic antagonist, this compound requires careful management to ensure the safety of all personnel and to maintain experimental integrity. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile of Pindolol
Pindolol is a potent pharmacologically active compound. The primary hazards associated with Pindolol in a laboratory setting are through inhalation of the powder, ingestion, and contact with skin or eyes.[1][2] According to the Globally Harmonized System (GHS), Pindolol is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]
-
May cause respiratory irritation (Specific target organ toxicity (single exposure) - Category 3)[2]
While a specific Occupational Exposure Limit (OEL) has not been established by major regulatory bodies like OSHA or NIOSH, the potent bioactivity of Pindolol necessitates handling it with a high degree of caution, similar to other hazardous pharmaceutical compounds.[1][2][3]
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C14H20N2O2 | |
| Molecular Weight | 248.32 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Practically insoluble in water; slightly soluble in methanol | [4] |
| Melting Point | 169-173 °C |
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach is essential when selecting PPE for handling Pindolol. The following recommendations are based on the potential routes of exposure and the known hazards of the compound.
Whenever possible, handle solid Pindolol within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation. For procedures that may generate aerosols, such as sonication or vortexing of solutions, working within a fume hood is mandatory.
The following PPE should be worn at all times when handling Pindolol:
-
Eye and Face Protection: Chemical safety goggles are required to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities of solutions or during vigorous mixing.
-
Gloves: Due to the lack of specific chemical resistance data for Pindolol, a conservative approach to glove selection is recommended. For handling the solid compound, single-use nitrile gloves (minimum 5-mil thickness) provide adequate protection against incidental contact.[5] If Pindolol is dissolved in a solvent, the choice of glove material must be based on the solvent's compatibility. Consult a glove chemical resistance chart for the specific solvent being used.[6][7][8] Double-gloving is recommended when handling concentrated solutions or for prolonged procedures.
-
Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: For weighing and handling of the powder outside of a containment hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[9]
start [label="Start: Handling Pindolol", fillcolor="#F1F3F4"]; is_solid [label="Is the Pindolol in solid form?", shape=diamond, fillcolor="#FBBC05"]; handle_in_hood [label="Handle in a certified chemical fume hood or powder containment hood.", fillcolor="#FFFFFF"]; wear_respirator [label="Wear a NIOSH-approved N95 respirator.", fillcolor="#FFFFFF"]; is_solution [label="Is the Pindolol in a solution?", shape=diamond, fillcolor="#FBBC05"]; check_solvent [label="Consult solvent chemical resistance chart for appropriate glove material.", fillcolor="#FFFFFF"]; standard_ppe [label="Standard PPE:\n- Chemical safety goggles\n- Nitrile gloves (min. 5-mil)\n- Buttoned lab coat", fillcolor="#FFFFFF"]; splash_risk [label="Is there a significant splash risk?", shape=diamond, fillcolor="#FBBC05"]; face_shield [label="Add a face shield.", fillcolor="#FFFFFF"]; double_glove [label="Consider double-gloving.", fillcolor="#FFFFFF"]; end [label="Proceed with experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> is_solid; is_solid -> handle_in_hood [label="Yes"]; is_solid -> is_solution [label="No"]; handle_in_hood -> is_solution; is_solid -> wear_respirator [label="No, and not in hood"]; wear_respirator -> is_solution; is_solution -> check_solvent [label="Yes"]; check_solvent -> standard_ppe; is_solution -> standard_ppe [label="No (handling solid)"]; standard_ppe -> splash_risk; splash_risk -> face_shield [label="Yes"]; face_shield -> double_glove; splash_risk -> end [label="No"]; double_glove -> end; }
Figure 1: PPE Selection Workflow for Handling Pindolol
Step-by-Step Handling Procedures
Adherence to a strict protocol is crucial for minimizing exposure risk.
-
Designate a Work Area: Designate a specific area for handling Pindolol. Ensure the area is clean and uncluttered.
-
Pre-weighing: If possible, pre-weigh an empty container and tare the balance.
-
Weighing: Carefully weigh the Pindolol powder in a chemical fume hood or powder containment hood. Use a spatula to transfer the powder and avoid creating dust.
-
Container Sealing: Securely cap the container immediately after weighing.
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the container with the pre-weighed Pindolol.
-
Dissolution: Cap the container and mix gently by inversion or swirling. If sonication or vortexing is required, ensure the container is tightly sealed and perform the action within the fume hood.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Spill Management and Decontamination
In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.[10] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean-up: Carefully collect the absorbed material or damp paper towel using forceps or a scoop and place it in a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a detergent solution and water.[11] Follow with a rinse of 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials (absorbent pads, paper towels, gloves) as hazardous waste.
In the event of a large or unmanageable spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of Pindolol and associated waste is critical to prevent environmental contamination and accidental exposure.
All waste contaminated with Pindolol must be segregated as hazardous pharmaceutical waste. This includes:
-
Unused or expired solid Pindolol
-
Solutions containing Pindolol
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent materials)
-
Labeling: All Pindolol waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[12]
-
Storage: Store waste in sealed, leak-proof containers in a designated and secure hazardous waste accumulation area.
-
Regulatory Compliance: Pindolol is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14] However, as a bioactive pharmaceutical compound, it must be disposed of as hazardous waste through your institution's EHS-approved waste management vendor.
-
Prohibited Disposal Methods: Do not dispose of Pindolol waste in the regular trash or down the drain.[15] Pharmaceutical waste can persist in the environment and have adverse effects on aquatic life.[15][16][17]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and strict adherence to established handling and disposal protocols. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.
References
-
Material Safety Data Sheet - Pindolol MSDS. Sciencelab.com. Available at: [Link]
-
Pindolol. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
BETA-ADRENERGIC DRUGS (β-BLOCKERS) IN THE ENVIRONMENT ‒ NEW METHODS OF REMOVAL. Ejournals. Available at: [Link]
-
NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Centers for Disease Control and Prevention. Available at: [Link]
-
Elimination of beta-blockers in sewage treatment plants. PubMed. Available at: [Link]
-
Pindolol: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
-
Managing Spills in the Laboratory. Medical Laboratory Observer. Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available at: [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. Available at: [Link]
-
8 Steps to Handling a Lab Chemical Spill. Lab Manager. Available at: [Link]
-
Pindone - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]
-
How to Quickly Clean Up Unidentified Spills. Lab Manager. Available at: [Link]
-
CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. Available at: [Link]
-
EPA Subpart P Regulations. PharmWaste Technologies, Inc. Available at: [Link]
-
Spill Clean up Procedure. Safety & Risk Services, The University of British Columbia. Available at: [Link]
-
Elimination of β-blockers in sewage treatment plants. UQ eSpace, The University of Queensland. Available at: [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety, University of Pennsylvania. Available at: [Link]
-
Chemical Resistance of Gloves – Quick guide. Stanford University. Available at: [Link]
-
Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects. PubMed. Available at: [Link]
-
Waste Code - RCRAInfo. Environmental Protection Agency. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES. Florida Department of Environmental Protection. Available at: [Link]
-
Spill in Laboratory. Division of Occupational Health and Safety, National Institutes of Health. Available at: [Link]
-
Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration. Available at: [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention. Available at: [Link]
-
Clinical pharmacology of pindolol. PubMed. Available at: [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention. Available at: [Link]
-
Therapeutic trials of pindolol in hypertension: comparison and combination with other drugs. PubMed. Available at: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Environmental Protection Agency. Available at: [Link]
-
Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Regulations.gov. Available at: [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Environmental Protection Agency. Available at: [Link]
Sources
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mtpinnacle.com [mtpinnacle.com]
- 4. drugs.com [drugs.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. gloves.com [gloves.com]
- 8. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Pindone [cdc.gov]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. westlab.com [westlab.com]
- 12. pwaste.com [pwaste.com]
- 13. wku.edu [wku.edu]
- 14. epa.gov [epa.gov]
- 15. Elimination of beta-blockers in sewage treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ejournals.eu [ejournals.eu]
- 17. UQ eSpace [espace.library.uq.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
